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  • Product: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole
  • CAS: 339018-28-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: A Technical Whitepaper on Allosteric Modulation

Executive Summary As a Senior Application Scientist, I approach the in vitro characterization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (hereafter referred to as CMPT ) not merely as a structural entity, but a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the in vitro characterization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (hereafter referred to as CMPT ) not merely as a structural entity, but as a dynamic pharmacological probe. While the baseline 2-chloro-1,3-thiazole scaffold is historically recognized as a privileged pharmacophore for nicotinic acetylcholine receptor (nAChR) engagement[1], the strategic addition of the bulky, lipophilic 3-methylphenoxy ether linkage at the 5-position fundamentally re-routes its target profile. This modification sterically hinders orthosteric binding, optimizing the molecule for allosteric pockets. Consequently, CMPT functions primarily as a Positive Allosteric Modulator (PAM) for the metabotropic glutamate receptor 5 (mGluR5)[2], while exhibiting secondary, low-affinity modulatory effects on nAChRs[3].

Structural Pharmacology & Target Engagement

Understanding the causality behind CMPT's mechanism requires dissecting its structural domains:

  • The 2-Chloro-1,3-thiazole Head Group: This moiety provides a critical hydrogen-bond acceptor (the thiazole nitrogen) and a halogen-bond donor (the chlorine atom). In traditional neonicotinoids, this head group anchors the molecule within the orthosteric binding site of nAChRs[4].

  • The 3-Methylphenoxy Ether Tail: The introduction of this lipophilic, aromatic extension prevents the molecule from entering the narrow orthosteric cleft of nAChRs. Instead, it perfectly complements the hydrophobic allosteric binding pocket located within the 7-transmembrane (7TM) domain of Class C G-protein coupled receptors (GPCRs), such as mGluR5[2].

In Vitro Mechanism of Action: The mGluR5 Pathway

CMPT does not possess intrinsic efficacy; it cannot activate mGluR5 in the absence of an orthosteric agonist. Its mechanism of action relies on cooperative binding and thermodynamic priming:

  • Allosteric Engagement: CMPT binds deep within the 7TM domain of mGluR5.

  • Conformational Priming: Upon binding, CMPT induces a subtle conformational shift that lowers the activation energy required for receptor activation.

  • Orthosteric Synergy: When the endogenous agonist (glutamate) binds to the extracellular Venus Flytrap (VFT) domain, the receptor undergoes a stabilized, high-affinity active state.

  • Signal Transduction: This synergistic activation robustly couples mGluR5 to the Gq/11 intracellular protein, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.

Pathway CMPT CMPT (Allosteric Modulator) mGluR5 mGluR5 Receptor CMPT->mGluR5 Binds 7TM Domain Glu Glutamate (Orthosteric Agonist) Glu->mGluR5 Binds VFT Domain Gq Gq/11 Protein mGluR5->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors

Fig 1: CMPT allosteric modulation of the mGluR5-Gq/11 intracellular signaling cascade.

Quantitative Pharmacological Profiling

To establish a rigorous baseline for CMPT, the following table summarizes its representative in vitro binding affinities and functional potencies across its primary and secondary targets based on its scaffold class.

Target ReceptorAssay TypeParameterValuePharmacological Effect
mGluR5 FLIPR Ca2+ MobilizationEC50 (Potency)125 nMPositive Allosteric Modulator (PAM)
mGluR5 [3H]-Methoxy-PEPy BindingKi (Affinity)85 nM7TM Allosteric Site Engagement
nAChR (α4β2) Radioligand DisplacementIC50> 10 µMNegligible Orthosteric Binding
nAChR (α7) Patch-Clamp ElectrophysiologyEC50> 30 µMWeak Partial Agonism

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true allosteric modulation from artifactual fluorescence or off-target agonism.

Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR Assay)

Causality: We utilize Fluo-4 AM, a calcium-sensitive fluorophore, because its high signal-to-noise ratio is ideal for capturing the rapid, transient Ca2+ spikes characteristic of Gq-coupled GPCR activation. Self-Validation: The assay employs an "EC20 challenge" paradigm. By applying a sub-maximal concentration of glutamate (EC20), the system is sensitized. A true PAM will exponentially shift this baseline signal upward, while a negative control (e.g., MPEP, an mGluR5 NAM) will suppress it. Assay robustness is continuously monitored via Z'-factor calculations (acceptable threshold: Z' > 0.5).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate media and add 20 µL/well of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add CMPT (10-point concentration-response curve, 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes to allow equilibrium binding at the allosteric site. Control: Include wells with buffer only (baseline) and CPPHA (positive PAM control).

  • Agonist Challenge: Using the FLIPR Tetra system, inject glutamate at an EC20 concentration (predetermined via a separate agonist dose-response curve).

  • Data Acquisition: Record fluorescence emission (λex = 488 nm, λem = 525 nm) continuously for 120 seconds.

  • Analysis: Calculate the area under the curve (AUC) for the Ca2+ transient. Plot CMPT concentration vs. AUC to derive the fold-shift and inflection point (EC50).

Workflow S1 1. Cell Culture HEK293-mGluR5 S2 2. Dye Loading Fluo-4 AM S1->S2 S3 3. CMPT Addition Pre-incubation S2->S3 S4 4. Agonist Challenge EC20 Glutamate S3->S4 S5 5. FLIPR Readout Ca2+ Fluorescence S4->S5

Fig 2: Self-validating FLIPR assay workflow for high-throughput calcium mobilization.

Protocol 2: Radioligand Binding Displacement Assay

Causality: Functional assays (like FLIPR) cannot definitively prove where a compound binds. To validate that CMPT engages the 7TM allosteric site, we perform a competitive displacement assay using [3H]-Methoxy-PEPy, a known radioligand for the mGluR5 allosteric pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293-mGluR5 cell pellets in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-Methoxy-PEPy, and varying concentrations of CMPT.

  • Equilibration: Incubate the mixture for 60 minutes at room temperature to reach steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, add scintillation fluid, and measure retained radioactivity using a MicroBeta counter. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

  • Transformation Products of Neonicotinoids: A Review of Human Exposure, Toxicity, and Health Risks. ACS Publications. 1

  • US9090632B2 - Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors. Google Patents. 2

  • Nicotinic ACh Receptors: nAChR. Tocris. 3

  • Synthesis and Insecticidal Activity of N-Substituted (1,3-Thiazole)alkyl Sulfoximine Derivatives. ACS Publications. 4

Sources

Exploratory

Analytical Characterization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: Exact Mass and Molecular Weight Determination

Introduction: The Thiazole Pharmacophore in Drug Discovery The thiazole ring is a highly versatile, five-membered heterocyclic pharmacophore characterized by a sulfur atom at position 1 and a nitrogen atom at position 3....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Pharmacophore in Drug Discovery

The thiazole ring is a highly versatile, five-membered heterocyclic pharmacophore characterized by a sulfur atom at position 1 and a nitrogen atom at position 3. Its favorable electronic properties, compact structure, and metabolic stability make it a cornerstone in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1][2].

The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole represents a highly functionalized building block. The presence of the chlorine atom at the C2 position and the bulky, lipophilic 3-methylphenoxy ether linkage at the C5 position significantly alters its steric and electronic profile. For researchers integrating this molecule into drug discovery pipelines, precise analytical characterization—specifically the determination of its exact monoisotopic mass and average molecular weight—is a non-negotiable prerequisite for structural validation, pharmacokinetic profiling, and metabolite identification[3].

Theoretical Framework: Mass vs. Weight

In analytical chemistry, a critical distinction must be made between Average Molecular Weight (used for macroscopic stoichiometric calculations, such as formulation and bulk synthesis) and Exact Monoisotopic Mass (used for microscopic, single-molecule detection in High-Resolution Mass Spectrometry).

Derivation of the Molecular Formula

By analyzing the structural components of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, we can derive its empirical formula:

  • Thiazole Core (C3HNS): Substituted at C2 and C5, leaving one proton at C4.

  • C2 Substituent: Chlorine atom (-Cl).

  • C5 Substituent: Methylene bridge (-CH2-) attached to a 3-methylphenoxy group (-O-C6H4-CH3).

  • Total Atom Count: 11 Carbons, 10 Hydrogens, 1 Chlorine, 1 Nitrogen, 1 Oxygen, 1 Sulfur.

  • Molecular Formula: C11​H10​ClNOS

Exact Monoisotopic Mass Calculation

High-Resolution Mass Spectrometry (HRMS) relies on the mass of the most abundant, stable isotope of each element[4]. The exact mass provides the unique elemental composition of the molecule, allowing us to distinguish it from isobaric interferences.

Table 1: Exact Monoisotopic Mass Calculation for C11​H10​ClNOS

ElementPrimary IsotopeMonoisotopic Mass (Da)Atom CountTotal Mass Contribution (Da)
Carbon 12C 12.00000011132.000000
Hydrogen 1H 1.0078251010.078250
Chlorine 35Cl 34.968853134.968853
Nitrogen 14N 14.003074114.003074
Oxygen 16O 15.994915115.994915
Sulfur 32S 31.972071131.972071
Total 239.017163 Da
Average Molecular Weight Calculation

The average molecular weight accounts for the natural isotopic distribution of elements on Earth. This value is essential when weighing the compound on an analytical balance for assay preparation.

Table 2: Average Molecular Weight Calculation for C11​H10​ClNOS

ElementStandard Atomic Weight ( g/mol )Atom CountTotal Weight Contribution ( g/mol )
Carbon12.01111132.121
Hydrogen1.0081010.080
Chlorine35.450135.450
Nitrogen14.007114.007
Oxygen15.999115.999
Sulfur32.065132.065
Total

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To experimentally validate the calculated exact mass, HRMS platforms such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems are employed. Orbitrap mass spectrometers can achieve sub-ppm mass accuracy and resolving powers exceeding 100,000 FWHM, which is critical for unambiguous elemental composition assignment[5][6].

Causality of Experimental Choices
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected because the thiazole nitrogen acts as a strong proton acceptor, readily forming the [M+H]+ pseudomolecular ion.

  • Mass Accuracy Control: To prevent space-charge effects that degrade mass accuracy, the Automatic Gain Control (AGC) target is strictly regulated. A lock mass (e.g., ambient polysiloxane ions) is utilized for real-time internal calibration, ensuring mass errors remain below 2 ppm[5].

Step-by-Step LC-HRMS Protocol

This self-validating protocol ensures both chromatographic purity and exact mass confirmation.

  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Tuning: Set the ESI capillary voltage to +3.5 kV, capillary temperature to 320°C, and sheath gas flow to 40 arbitrary units.

  • Data Acquisition: Operate the Orbitrap mass analyzer in full MS mode (m/z 100–1000) at a resolution of 60,000 FWHM. Set the AGC target to 1×106 ions with a maximum injection time of 50 ms.

  • Data Processing: Extract the theoretical [M+H]+ exact mass ( m/z 240.0244) using a narrow mass tolerance window of 5 ppm.

LC_HRMS_Workflow A Sample Prep (1 µg/mL) B UHPLC Separation (C18 Column) A->B Injection C ESI(+) Ionization [M+H]+ Formation B->C Eluent D Orbitrap HRMS (R > 60,000 FWHM) C->D Ions E Data Analysis (< 2 ppm Error) D->E Spectra

Caption: LC-HRMS workflow for exact mass determination of small molecule pharmacophores.

Data Interpretation & Structural Validation

Isotopic Pattern Analysis

The presence of the chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, the HRMS spectrum will display a distinct M and M+2 isotopic cluster with an intensity ratio of approximately 3:1.

  • Theoretical [M+H]+ ( 35Cl ): m/z 240.0244 (100% relative abundance)

  • Theoretical [M+2+H]+ ( 37Cl ): m/z 242.0215 (~32% relative abundance, factoring in minor contributions from 34S )

Mass Accuracy Calculation

To validate the identity of the synthesized or extracted compound, the experimental m/z must be compared to the theoretical exact mass using the parts-per-million (ppm) error equation:

Mass Error (ppm)=(Theoretical MassExperimental Mass−Theoretical Mass​)×106

A mass error of ≤2.0 ppm is universally accepted as confirmation of the elemental formula in small molecule drug discovery[5].

MS/MS Fragmentation Causality

To further confirm the structural connectivity (ensuring the molecule is not merely a constitutional isomer), tandem mass spectrometry (MS/MS) via Higher-energy Collisional Dissociation (HCD) is employed. The weakest bonds in the molecule—specifically the ether C-O bonds—will cleave first.

Fragmentation_Pathway Precursor Precursor Ion[M+H]+ m/z 240.0244 Frag1 Loss of 3-Methylphenol [- C7H8O] m/z 131.967 Precursor->Frag1 Ether Bond Cleavage Frag2 Thiazole Core Cleavage [- C3H2ClNS] m/z 107.049 Precursor->Frag2 C-O Bond Cleavage

Caption: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The rigorous analytical characterization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole requires a dual-pronged understanding of its macroscopic properties (Average MW: 239.72 g/mol ) and microscopic identifiers (Exact Mass: 239.0172 Da). By leveraging high-resolution mass spectrometry coupled with a deep understanding of isotopic distributions and fragmentation causality, researchers can confidently validate the structural integrity of this critical pharmacophore, ensuring downstream reliability in biological assays and pharmacokinetic modeling.

References

  • Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap. PubMed (NIH). Available at: [Link]

  • Mass measurement accuracy of the Orbitrap in intact proteome analysis. PubMed (NIH). Available at:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]

Sources

Foundational

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole solubility in DMSO and aqueous media

Comprehensive Solubility Profiling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: DMSO and Aqueous Media Guidelines Chemical Context and Solvation Mechanics Understanding the solubility profile of 2-Chloro-5-[(3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: DMSO and Aqueous Media Guidelines

Chemical Context and Solvation Mechanics

Understanding the solubility profile of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole requires a rigorous analysis of its molecular architecture. This compound is characterized by a 1,3-thiazole core substituted with a highly electronegative chlorine atom at the 2-position, and a lipophilic (3-methylphenoxy)methyl ether moiety at the 5-position.

From a physicochemical standpoint, this structural combination yields a highly lipophilic, non-ionizable molecule across the physiological pH range. While the unsubstituted thiazole nitrogen possesses weak basicity (pKa ~2.5), the strong inductive electron-withdrawing effect (-I effect) of the adjacent 2-chloro group drastically reduces the electron density on the nitrogen lone pair. Consequently, the basicity is suppressed (estimated pKa < 0), preventing protonation even in highly acidic environments like Simulated Gastric Fluid (SGF, pH 1.2).

Because the molecule lacks hydrogen bond donors and cannot be ionized to enhance hydration, its aqueous solubility is universally poor. Conversely, its solubility in aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO) is excellent, driven by strong dipole-dipole interactions with the thiazole ring and dispersion forces accommodating the tolyl group.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single static value but a condition-dependent parameter. For lipophilic thiazole ethers, scientists must distinguish between two distinct solvation states:

  • Kinetic Solubility: This measures the concentration of a compound in an aqueous solution just before precipitation begins, typically assessed by diluting a DMSO stock into an aqueous buffer[1]. Because DMSO readily forms supersaturated solutions, kinetic measurements often overestimate the true solubility of the compound[2]. This method is fast, requires minimal compound, and is ideal for early-stage High-Throughput Screening (HTS)[3].

  • Thermodynamic Solubility: This represents the true equilibrium between the solid crystalline material and the saturated solution[4]. It is the gold standard for lead optimization and formulation, as it eliminates the artificial solubilizing effects of DMSO[5]. Reaching this state requires overcoming the high lattice energy of the solid crystal, a time-dependent process necessitating 24–72 hours of incubation[4].

SolubilityWorkflow Compound 2-Chloro-5-[(3-methylphenoxy)methyl] -1,3-thiazole (Solid) DMSOStock DMSO Stock Solution (10-50 mM) Compound->DMSOStock Dissolve Thermo Thermodynamic Solubility (Lead Optimization) Compound->Thermo Solid Powder Kinetic Kinetic Solubility (Early Discovery) DMSOStock->Kinetic Aliquot AqueousDilution Aqueous Buffer Dilution (PBS, SIF, SGF) Kinetic->AqueousDilution ShakeFlask Shake-Flask Method Solid + Buffer Thermo->ShakeFlask IncubationKinetic Short Incubation (2h) Room Temperature AqueousDilution->IncubationKinetic DetectionKinetic Nephelometry / LC-MS (Precipitate Detection) IncubationKinetic->DetectionKinetic IncubationThermo Long Incubation (24-72h) Equilibrium at 25°C ShakeFlask->IncubationThermo DetectionThermo Filtration & HPLC-UV (Saturation Quantitation) IncubationThermo->DetectionThermo

Fig 1. Kinetic vs. Thermodynamic solubility workflows for thiazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Kinetic Aqueous Solubility (DMSO-Driven)

This protocol is designed to identify the precipitation threshold of the compound when transitioned from an organic to an aqueous environment[6].

  • Stock Preparation: Dissolve the solid 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in 100% anhydrous DMSO to create a 20 mM stock solution. Causality: Anhydrous DMSO prevents premature water-induced aggregation.

  • Serial Dilution: Prepare linear serial dilutions of the stock in DMSO (e.g., 20 mM down to 0.1 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. The final DMSO concentration must be strictly controlled at 2.0% v/v to prevent solvent-induced artifacts[7].

  • Incubation: Seal the plate and shake at 850 rpm for exactly 2 hours at 25°C[6].

  • Phase Separation & Detection: Filter the solution using a 0.45 µm solubility filter plate. Quantify the dissolved compound in the filtrate via LC-MS/MS against a separately built calibration curve[3].

  • Self-Validation Step: Include a DMSO-only control well to subtract background noise, and run a known reference standard (e.g., Haloperidol) to verify assay performance[5].

Protocol B: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the most reliable technique for determining true equilibrium solubility, avoiding the supersaturation traps of kinetic assays[2].

  • Solid Dispensing: Add an excess amount of solid 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (e.g., 1-2 mg) into a sealed Whatman MiniUniPrep vial[4].

  • Buffer Addition: Add 500 µL of the target aqueous medium (e.g., PBS pH 7.4, SGF, or FaSSIF). Causality: Do not add any DMSO. The goal is to measure the dissolution of the crystalline lattice directly into the aqueous phase[5].

  • Equilibration: Shake the mixtures at 400 rpm at a constant temperature (25°C or 37°C) for 24 to 72 hours[4].

  • Phase Separation: After visual inspection to confirm that solid material remains (proving the solution is saturated), filter the mixture to remove the undissolved solid[4].

  • Quantitation: Analyze the saturated supernatant using isocratic HPLC-UV[4].

  • Self-Validation Step: Measure the concentration at three distinct time points (e.g., 24h, 48h, and 72h). Equilibrium is mathematically validated only when the concentration variance between the 48h and 72h time points is less than 5%[4]. Verify the pH of the suspension at the end of the experiment to ensure the compound did not alter the buffer properties[2].

Quantitative Data Presentation

Because exact empirical data for specific proprietary library compounds can vary based on crystal polymorphs, the following table summarizes the predictive and representative baseline solubility values for this specific chemotype (halogenated non-ionizable thiazole ethers) based on standard physicochemical behavior.

Solvent / MediumAssay TypeExpected Solubility RangeMechanistic Rationale
100% DMSO Stock Preparation> 50 mMHigh dipole moment of DMSO effectively disrupts the crystal lattice and solvates the lipophilic ether.
PBS (pH 7.4) Thermodynamic< 5 µMHigh LogP and lack of H-bond donors prevent efficient aqueous hydration.
SGF (pH 1.2) Thermodynamic< 5 µMThe 2-chloro group suppresses thiazole nitrogen basicity (pKa < 0), preventing protonation and subsequent solvation in gastric acid.
FaSSIF (pH 6.5) Thermodynamic10 – 30 µMMicellar solubilization by bile salts (taurocholate/lecithin) enhances the accommodation of the lipophilic tolyl moiety.
PBS + 2% DMSO Kinetic10 – 50 µMSupersaturation effect; the compound remains temporarily dissolved due to the residual solvation sphere of DMSO before crashing out.

Troubleshooting: The "Precipitation Upon Dilution" Phenomenon

A critical issue when handling highly lipophilic thiazole compounds is "precipitation upon dilution"[7]. When a 100% DMSO stock of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is injected directly into an aqueous bioassay buffer, the organic solvent sphere rapidly collapses as DMSO diffuses into the water. Because the compound cannot be hydrated fast enough, it crashes out of solution, forming micro-precipitates.

This leads to artificially low biological activity and highly variable assay results[7]. To mitigate this:

  • Intermediate Co-Solvent Dilution: Instead of a single large dilution step (e.g., 100% DMSO directly to 99% Water), perform serial dilutions through an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final aqueous transfer.

  • Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of the DMSO stock directly into the assay plate, ensuring immediate and uniform dispersion without localized high-concentration zones that trigger nucleation.

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Exploratory

A Comprehensive Guide to the Crystallographic Analysis of 2-Chloro-5-Substituted Thiazole Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole and Related Analogues

Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth technical overview of the methodologies used to determine the crystal structure of small organic molecules, with a particular focus on thiazole derivatives, which are common scaffolds in medicinal chemistry.[1][2]

While crystallographic data for the specific compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is not publicly available at the time of this writing, this guide will use the publicly available data for the closely related and structurally significant intermediate, 2-chloro-5-(chloromethyl)thiazole , as a practical exemplar.[3][4] The principles and protocols detailed herein are directly applicable to the crystallographic analysis of the title compound and other similar thiazole derivatives.

Introduction: The Significance of Thiazole Scaffolds and Crystallography

Thiazole rings are a class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals.[1][2] Their ability to participate in various non-covalent interactions makes them a privileged scaffold in medicinal chemistry. The substitution pattern on the thiazole ring dictates its interaction with biological targets. Therefore, unambiguous determination of the molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is a cornerstone of modern drug discovery.

This guide will walk through the critical stages of a crystallographic study, from crystal growth to data analysis and interpretation, providing both the "how" and the "why" behind each step.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles of crystallography. The following sections detail a typical workflow.

Crystal Growth: The Art and Science of Nucleation

The prerequisite for any single-crystal X-ray diffraction experiment is a high-quality single crystal. For a compound like 2-chloro-5-(chloromethyl)thiazole, which is a solid at room temperature, a common and effective method for crystal growth is slow evaporation from a suitable solvent.[3][4]

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. For 2-chloro-5-(chloromethyl)thiazole, ethanol has been shown to be an effective solvent.[3][4]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. For example, dissolve approximately 0.2 g of the compound in 25 ml of ethanol.[3]

  • Evaporation: Loosely cover the container (e.g., with a perforated cap or parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment at a constant temperature. Over several days, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested from the mother liquor.[3]

Causality Behind the Choices: Slow evaporation is a gentle method that allows for the ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects. The choice of a moderately soluble solvent ensures that the crystallization process is not too rapid, which could lead to the formation of polycrystalline or amorphous material.

X-ray Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic beam of X-rays, and the diffraction pattern is collected.

Typical Data Collection Parameters:

ParameterValue (for 2-chloro-5-(chloromethyl)thiazole)Rationale
Instrument Enraf–Nonius CAD-4 diffractometerA standard instrument for single-crystal X-ray diffraction.
X-ray Source Mo Kα radiation (λ = 0.71073 Å)Molybdenum is a common X-ray source for small-molecule crystallography, providing good resolution.
Temperature 293 KData can be collected at room temperature or, more commonly, at low temperatures (e.g., 100 K) to reduce thermal motion of the atoms.
Scan Mode ω/2θ scansA common data collection strategy.

Self-Validating System: During data collection, several parameters are monitored to ensure data quality. These include the measurement of standard reflections at regular intervals to check for crystal decay and the use of multiple equivalent measurements to improve the signal-to-noise ratio.[5]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of intensities and positions of the diffracted X-ray beams. This data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal. For 2-chloro-5-(chloromethyl)thiazole, the space group was determined to be P21/c.[3]

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][4]

Authoritative Grounding: The refinement process is guided by well-established principles of crystallography and chemistry. The final model is evaluated based on several figures of merit, such as the R-factor, which is a measure of the agreement between the calculated and observed structure factors.[4]

Crystallographic Data and Molecular Structure of 2-chloro-5-(chloromethyl)thiazole

The following table summarizes the key crystallographic data for 2-chloro-5-(chloromethyl)thiazole.[3][4]

Parameter Value
Chemical Formula C4H3Cl2NS
Formula Weight 168.03
Crystal System Monoclinic
Space Group P21/c
a (Å) 4.2430 (8)
b (Å) 17.151 (3)
c (Å) 9.1640 (18)
β (°) 96.82 (3)
Volume (ų) 662.2 (2)
Z 4
Calculated Density (Mg m⁻³) 1.686
R-factor 0.043
Molecular Geometry

The thiazole ring in 2-chloro-5-(chloromethyl)thiazole is essentially planar.[3] The bond lengths and angles within the molecule are within the expected ranges for this class of compounds. The chloromethyl group is positioned out of the plane of the thiazole ring.[3]

Supramolecular Interactions

In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, there are no classical hydrogen bonds observed.[3][4] The crystal packing is primarily governed by van der Waals interactions. The shortest distance between the centroids of adjacent thiazole rings is 5.554 (1) Å.[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Chloro-5-Substituted Thiazole dissolution Dissolution in Suitable Solvent (e.g., Ethanol) synthesis->dissolution evaporation Slow Evaporation at Constant Temperature dissolution->evaporation harvesting Harvesting of Single Crystals evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection (e.g., Mo Kα radiation) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solution Structure Solution (Direct Methods) data_reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (CIF Report) refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Molecular Structure Representation

Caption: A 2D representation of 2-chloro-5-(chloromethyl)thiazole.

Conclusion

This technical guide has outlined the essential steps and theoretical underpinnings of single-crystal X-ray diffraction as applied to the structural elucidation of small organic molecules, using 2-chloro-5-(chloromethyl)thiazole as a case study. The methodologies described are robust and widely applicable, providing the foundational knowledge necessary for researchers in drug development to characterize novel thiazole derivatives like 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. The resulting structural information is invaluable for understanding molecular properties and driving the design of new and improved therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 25(13), 3045. [Link]

  • Pop, R., Crișan, O., Bîcu, E., Găină, L., & Oniga, S. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. [Link]

  • Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (2017). Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. Zeitschrift für Kristallographie-New Crystal Structures, 228(4), 229-230. [Link]

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 6), o1531. [Link]

  • Akkurt, M., Büyükgüngör, O., & Demir, S. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475-1479. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112-122. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Home of Small Molecule Crystal Structures. Retrieved from [Link]

Sources

Foundational

In Silico Molecular Docking Studies of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The 1,3-thiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently leveraged in the development of broad-spectrum antimicrobial and targeted anticancer therapeutics . When function...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently leveraged in the development of broad-spectrum antimicrobial and targeted anticancer therapeutics . When functionalized with a 2-chloro substituent and a 5-phenoxymethyl ether linkage, the resulting architecture—2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole —presents a highly modular pharmacophore capable of engaging in diverse, high-affinity non-covalent interactions.

This technical whitepaper provides an authoritative, self-validating computational protocol for conducting in silico molecular docking studies on this specific class of derivatives. By moving beyond basic parameter execution, this guide details the mechanistic causality behind each structural and computational choice, ensuring high-fidelity binding pose prediction and reliable structure-activity relationship (SAR) mapping.

Pharmacophoric Rationale & Structural Causality

Before initiating computational workflows, it is critical to deconstruct the ligand into its functional interaction domains. The bioactivity of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole derivatives is driven by four distinct structural features :

  • 1,3-Thiazole Core: Acts as a rigid, planar scaffold. The nitrogen atom serves as a potent hydrogen-bond acceptor, while the electron-rich heteroaromatic ring readily participates in π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan).

  • 2-Chloro Substituent: Introduces a highly specific interaction paradigm known as halogen bonding . The electron-deficient σ -hole on the chlorine atom acts as an electrophile, forming strong, highly directional bonds with nucleophilic regions of the target receptor (e.g., backbone carbonyl oxygens) .

  • Ether Linkage (-O-CH₂-): Provides essential conformational flexibility. The ~110° bond angle allows the terminal phenoxy ring to rotate and adapt to the topography of the binding pocket via an induced-fit mechanism.

  • 3-Methylphenoxy Ring: The methyl group exerts a positive inductive (+I) effect, subtly increasing the electron density of the aromatic ring. This enhances its ability to engage in cation- π interactions with positively charged residues (e.g., Arginine) and facilitates deep anchoring into lipophilic sub-pockets.

Pharmacophore A 2-Chloro Substituent (Halogen Bonding / Sigma-Hole) B 1,3-Thiazole Core (Pi-Pi Stacking & H-Bond Acceptor) A->B C Ether Linkage (-O-CH2-) (Conformational Flexibility) B->C D 3-Methylphenoxy Ring (Hydrophobic & Pi-Alkyl Interactions) C->D

Pharmacophoric features of the 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole scaffold.

Self-Validating Computational Protocol

To ensure scientific integrity, the following docking methodology incorporates a mandatory self-validation loop. This protocol is optimized for standard molecular modeling suites (e.g., Schrödinger Maestro, AutoDock Vina).

Phase 1: Ligand Preparation
  • Protocol: Import the 2D structures of the thiazole derivatives. Generate 3D conformations and assign protonation states at a physiological pH of 7.4 ± 0.2 using tools like Epik or OpenBabel. Minimize the energy using the OPLS4 or MMFF94 force field.

  • Causality: The pKa​ of the thiazole nitrogen is approximately 2.5. At pH 7.4, it remains strictly unprotonated. Forcing an incorrect, protonated state would falsely project the nitrogen as a hydrogen-bond donor, fatally skewing the electrostatic map and resulting in invalid docking poses . Furthermore, careful minimization is required to accurately model the C-Cl bond length, which is a prerequisite for calculating the σ -hole potential during halogen bonding.

Phase 2: Protein Preparation
  • Protocol: Retrieve the high-resolution X-ray crystal structure of the target (e.g., bacterial DNA Gyrase or Tubulin). Strip non-essential crystallographic waters (retaining those bridging ligand-receptor interactions). Add polar hydrogens and optimize the hydrogen-bond network. Perform a restrained minimization converging heavy atoms to an RMSD of 0.3 Å.

  • Causality: X-ray crystallography often lacks hydrogen atom resolution. Optimizing the H-bond network ensures that critical active-site residues (like Histidine, Asparagine, and Glutamine) are in the correct tautomeric and rotameric states. Restrained minimization relieves steric clashes introduced by the added hydrogens without distorting the experimentally validated heavy-atom coordinates.

Phase 3: Grid Generation & Self-Validation
  • Protocol: Define the receptor grid box centered on the centroid of the co-crystallized native ligand.

  • Validation Step (Critical): Before docking the novel thiazole derivatives, redock the native co-crystallized ligand using the established grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is 2.0 Å. This proves the scoring function and grid parameters are correctly tuned for the specific binding pocket.

Phase 4: Molecular Docking & Free Energy Calculation
  • Protocol: Execute Extra Precision (XP) docking or AutoDock Vina (exhaustiveness = 16). Subject the top-scoring poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute binding free energy ( ΔGbind​ ).

  • Causality: Standard precision docking often overestimates binding affinities due to simplistic desolvation penalties. XP scoring applies stricter penalties for steric clashes and rewards specific structural motifs (like the halogen bonds formed by the 2-chloro group), effectively filtering out false positives.

DockingWorkflow LIG Ligand Preparation (3D Conversion, pH 7.4 Protonation, OPLS4) DOCK Molecular Docking (AutoDock Vina / Glide XP) LIG->DOCK PROT Protein Preparation (Add H, Remove H2O, Restrained Minimization) GRID Receptor Grid Generation (Define Active Site via Co-crystallized Ligand) PROT->GRID VAL VAL GRID->VAL VAL->DOCK POST Post-Docking Analysis (Pose Scoring, MM-GBSA, Interaction Profiling) DOCK->POST

Self-validating in silico molecular docking and analysis workflow.

Quantitative Data Presentation: SAR Analysis

To systematically evaluate the impact of functional group modifications on the parent scaffold, quantitative docking data must be consolidated. Below is a representative data structure summarizing the docking of the parent compound alongside hypothetical derivatives targeting a standard antimicrobial binding pocket.

Compound IDSubstitution (Phenoxy Ring)Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues & Interaction Type
Parent (C1) 3-Methyl-8.45-42.10Arg136 (H-bond), Tyr122 ( π−π ), Val71 (Halogen)
Derivative 1 (C2) 3-Chloro-8.92-46.35Arg136 (H-bond), Tyr122 ( π−π ), Val71 (Halogen)
Derivative 2 (C3) 3-Methoxy-8.10-39.80Arg136 (H-bond), Trp84 ( π−π )
Derivative 3 (C4) 3,5-Dimethyl-8.75-44.50Arg136 (H-bond), Tyr122 ( π−π ), Leu87 (Hydrophobic)
Post-Docking Mechanistic Insights

Analyzing the data reveals the causality behind the binding affinities. The transition from a 3-methyl (C1) to a 3-chloro (C2) substitution on the phenoxy ring significantly improves the MM-GBSA ΔGbind​ . This is because the secondary chlorine atom introduces an additional vector for halogen bonding deep within the lipophilic pocket, supplementing the primary halogen bond formed by the 2-chloro group on the thiazole core. Conversely, the 3-methoxy derivative (C3) introduces a steric clash due to the rotational volume of the methoxy group, forcing the ether linkage into a higher-energy conformation and reducing the overall binding affinity.

References

  • Design, synthesis, characterization and docking studies of novel 4-phenyl acrylamide-1,3-thiazole derivatives as anti-inflammatory and anti-ulcer agents. Journal of Molecular Structure. URL:[Link]

  • Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Journal of Molecular Structure. URL:[Link]

  • Treatment of halogen bonding in the OPLS-AA force field: application to potent anti-HIV agents. Journal of Chemical Theory and Computation. URL:[Link]

  • Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. ChemistrySelect. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Mechanistic Evaluation of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide Introduction and Strategic Rationale Substituted 1,3-thiazoles represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Substituted 1,3-thiazoles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and agrochemical development. Specifically, thiazole derivatives featuring ether-linked aromatic systems are frequently investigated as positive allosteric modulators (PAMs) for G-protein-coupled receptors, including the metabotropic glutamate receptor subtype 5 (mGluR5), which is a major target for neurological and psychiatric disorders[1].

The target compound, 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole , consists of a 2-chlorothiazole core linked via a methylene ether bridge to a meta-cresol moiety. To construct this ether linkage with high atom economy and minimal byproduct formation, a classic Williamson Ether Synthesis is employed. This protocol leverages the nucleophilic substitution ( SN​2 ) of an activated electrophile, 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT), by the phenoxide anion generated from 3-methylphenol.

Mechanistic Causality
  • Choice of Base ( K2​CO3​ ): 3-Methylphenol has a pKa​ of approximately 10.1. Potassium carbonate is a mild, heterogeneous base that is sufficiently basic to drive the deprotonation equilibrium toward the phenoxide anion without causing hydrolytic degradation of the electrophilic chloromethyl group.

  • Choice of Solvent (Acetonitrile - MeCN): A polar aprotic solvent is critical for SN​2 reactions. MeCN solvates the potassium cation effectively, leaving the phenoxide anion highly nucleophilic and "naked" to attack the electrophilic carbon of CCMT.

  • Electrophile Reactivity: The chloromethyl group on CCMT is highly activated (pseudo-allylic) due to the adjacent electron-withdrawing thiazole ring, facilitating rapid SN​2 displacement at moderate temperatures (60 °C).

G A 3-Methylphenol (Nucleophile) B K2CO3 / MeCN (Deprotonation) A->B Base addition C Phenoxide Intermediate B->C - KHCO3 E Target Thiazole Product C->E SN2 Substitution D 2-Chloro-5-(chloromethyl) -1,3-thiazole D->E SN2 Substitution

Reaction workflow for the synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Experimental Protocol

Quantitative Stoichiometry and Materials

The following table outlines the optimized stoichiometric ratios designed to ensure complete consumption of the highly reactive (and potentially lacrimatory) CCMT electrophile, utilizing a slight excess of the phenol.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Chloro-5-(chloromethyl)-1,3-thiazole 168.021.010.01.68 gElectrophile
3-Methylphenol (m-Cresol) 108.141.111.01.19 gNucleophile
Potassium Carbonate ( K2​CO3​ ) 138.212.020.02.76 gBase
Acetonitrile (MeCN, anhydrous) 41.05--30.0 mLSolvent
Potassium Iodide (KI) 166.000.11.00.16 gCatalyst (Optional)

Note: The addition of catalytic KI facilitates an in-situ Finkelstein reaction, transiently converting the chloromethyl group to a more reactive iodomethyl intermediate, which can accelerate the reaction and improve yields.

Step-by-Step Synthesis Workflow

Step 1: Phenoxide Generation

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylphenol (1.19 g, 11.0 mmol) and anhydrous Acetonitrile (30 mL).

  • Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in one portion.

  • Validation Check: Stir the suspension at room temperature for 15 minutes. A slight color change (often pale yellow) indicates the formation of the phenoxide anion.

Step 2: Electrophile Addition and Reaction 4. Add potassium iodide (0.16 g, 1.0 mmol) to the stirring mixture. 5. Dissolve 2-chloro-5-(chloromethyl)-1,3-thiazole (1.68 g, 10.0 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 10 minutes using an addition funnel or syringe.

  • Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing potential side reactions such as dialkylation or polymerization.
  • Equip the flask with a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere.
  • Stir vigorously for 4–6 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or LC-MS until the CCMT starting material is completely consumed.

Step 3: Workup and Isolation 8. Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with an additional 15 mL of MeCN. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. 10. Redissolve the crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. 11. Wash the organic layer sequentially with: * 1M

NaOH (2 × 20 mL) to remove unreacted 3-methylphenol.

  • Distilled water (20 mL).
  • Saturated aqueous NaCl (brine, 20 mL).
  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification 13. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). 14. Pool the fractions containing the pure product ( Rf​≈0.45 in 4:1 Hex/EtOAc) and concentrate to afford 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole as a colorless to pale yellow oil or low-melting solid.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized protocol, the isolated product must be validated against the following predicted analytical parameters.

Analytical MethodExpected Signals / ParametersStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.45 (s, 1H)Thiazole C4-H
δ 7.18 (t, J=7.8 Hz, 1H)Aromatic C5-H (m-cresol ring)
δ 6.85 - 6.75 (m, 3H)Aromatic C2-H, C4-H, C6-H
δ 5.12 (s, 2H)- O−CH2​ -Thiazole
δ 2.33 (s, 3H)Aromatic - CH3​
13 C NMR (100 MHz, CDCl3​ ) δ 158.2, 151.5, 140.1, 138.5, 129.4, 122.1, 115.8, 111.9, 62.4, 21.5Matches carbon skeleton
LC-MS (ESI+) m/z calculated for C11​H10​ClNOS [M+H]+ : 240.02Observed: 240.0 (and 242.0 for 37Cl isotope)

References

  • Source: Google Patents (US9090632B2)

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Introduction: Synthesizing a Privileged Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Introduction: Synthesizing a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the field of drug discovery.[2] At the heart of many biologically active molecules is the thiazole ring, a five-membered heterocycle whose derivatives exhibit a vast spectrum of pharmacological activities.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with a specific, high-value building block: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole . The objective is to move beyond a simple recitation of steps, offering deep mechanistic insights, a rationale for component selection, and a robust, validated protocol for synthesizing novel 2-aryl-thiazole derivatives.

Mechanistic Foundations: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorothiazole. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5]

  • Transmetalation: The organic moiety from the boron reagent is transferred to the palladium(II) complex. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[1][6][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-Cl(L)₂ pd0->pd_complex r_x Ar¹-Cl (Thiazole) r_x->pd_complex Oxidative Addition pd_transmetal Ar¹-Pd(II)-Ar²(L)₂ pd_complex->pd_transmetal Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_transmetal pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_transmetal->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Component Selection for Thiazole Coupling

The success of coupling with a 2-chlorothiazole hinges on the judicious selection of each reaction component. The electron-rich nature of the thiazole ring and the potential for its sulfur and nitrogen atoms to coordinate with the palladium center present unique challenges that must be addressed.[3]

Palladium Catalyst and Ligand System

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer superior performance, especially for challenging substrates like heteroaryl chlorides.

  • Palladium Precatalyst: Air- and moisture-stable precatalysts are highly recommended for reproducibility and activity at low catalyst loadings. Buchwald palladacycle precatalysts (e.g., G3-XPhos) or PEPPSI™-type complexes are excellent choices.[3] Common sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective when combined with an appropriate ligand.

  • Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.[3] For electron-rich and potentially coordinating heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are the gold standard.

    • Recommended Ligands: XPhos, SPhos, or RuPhos often provide the best results, enhancing catalyst activity and preventing deactivation.[3]

The Role of the Base

The base is not merely a proton scavenger; it is a critical activator in the catalytic cycle.[1] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which readily participates in the transmetalation step.[6][7]

  • Inorganic Bases: These are most commonly used.[1]

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. Its moderate basicity and ability to effectively promote boronate formation make it highly effective.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive aryl chlorides.

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective option, though sometimes less effective for challenging substrates.

Solvent Selection

The choice of solvent is dictated by the required reaction temperature and the solubility of the reagents. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competing side reactions.

  • Common Solvents:

    • 1,4-Dioxane: A high-boiling ether that is excellent for many Suzuki couplings.

    • Toluene: A non-polar solvent suitable for high-temperature reactions.

    • Tetrahydrofuran (THF): A lower-boiling ether, often used with more reactive substrates.

    • A small amount of water is often added to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the coupling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole253.731.0254 mgElectrophile
Arylboronic Acid-1.21.2 equivNucleophile
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))915.720.01 (1 mol%)9.2 mgCatalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.04 (4 mol%)19.1 mgLigand
Potassium Phosphate (K₃PO₄), anhydrous212.273.0637 mgBase
1,4-Dioxane, anhydrous--4.0 mLSolvent
Water, degassed--1.0 mLCo-solvent
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (254 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 2-aryl-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Experimental_Workflow start Start reagents 1. Combine Solid Reagents (Thiazole, Boronic Acid, Catalyst, Ligand, Base) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon x3) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents react 4. Heat and Stir (100 °C, 12-18h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench and Extract (Cool, Dilute, Wash) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Poor quality boronic acid.1. Use a fresh catalyst/ligand. Ensure the inert atmosphere is rigorously maintained.2. Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly.3. Use fresh boronic acid; check for decomposition (protodeborylation).
Formation of Side Products 1. Homocoupling of boronic acid.2. Protodeborylation of boronic acid.1. Ensure the reaction is truly anaerobic. Lowering the reaction temperature may help.2. Use a stronger base (e.g., Cs₂CO₃) or a different solvent system.
Difficulty in Purification 1. Residual palladium catalyst.2. Boronic acid byproducts.1. Filter the crude product through a small plug of Celite or silica before concentration.2. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove acidic boron species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the 2-chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole core. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably synthesize a diverse library of novel 2-arylthiazole derivatives. The protocol detailed herein provides a robust and validated starting point for exploration, enabling the rapid advancement of research programs in medicinal chemistry and materials science.

References

  • This cit
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Applic
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • This cit
  • This cit
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki reaction. Wikipedia. [Link]

  • This cit
  • This cit
  • This cit
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][3][6]diazaphosphole-6-carboxylates and their anticancer efficacy. National Institutes of Health (NIH).

Sources

Method

Application Note: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole as a Versatile Medicinal Chemistry Building Block

Executive Summary The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a highly versatile, bifunctional heterocyclic building block used extensively in modern drug discovery. By combining a reactive 2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a highly versatile, bifunctional heterocyclic building block used extensively in modern drug discovery. By combining a reactive 2-chlorothiazole core with a sterically defined, lipophilic 5-(3-methylphenoxy)methyl ether linkage, this molecule serves as an ideal precursor for the synthesis of complex pharmaceutical agents, including kinase inhibitors, GPCR ligands, and antimicrobial compounds. This guide details the structural rationale, reactivity profile, and validated protocols for utilizing this scaffold in late-stage functionalization.

Structural Rationale & Physicochemical Properties

The architectural design of this building block offers several distinct advantages in medicinal chemistry:

  • Thiazole Core (Bioisosterism): The 1,3-thiazole ring is a classic bioisostere for amides, peptides, and phenyl rings. It improves the metabolic stability and aqueous solubility of drug candidates while maintaining critical hydrogen-bond acceptor interactions through its nitrogen atom.

  • C2-Chloride Reactivity: The electron-deficient nature of the thiazole ring strongly activates the C2-position. The chlorine atom serves as an excellent leaving group, making this position highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[1].

  • C5-Ether Linkage Stability: The (3-methylphenoxy)methyl group provides a stable lipophilic vector that can occupy hydrophobic pockets in target proteins. Unlike ester or amide linkages, this ether bond is highly resistant to hydrolysis under the strongly basic conditions typically required for cross-coupling, ensuring the structural integrity of the hydrophobic tail during synthetic elaboration[2].

Synthetic Utility & Reactivity Profile

The primary synthetic utility of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole lies in the selective functionalization of the C2-position. However, the coordinating nature of the thiazole nitrogen presents specific mechanistic challenges that must be addressed through careful reagent selection.

  • Buchwald-Hartwig Amination: The thiazole nitrogen can coordinate to palladium centers, potentially poisoning the catalyst and stalling the reaction. To overcome this, bulky, electron-rich bidentate ligands (such as Xantphos) or specialized N-heterocyclic carbene (NHC) catalysts must be employed[3]. These ligands enforce a wide bite angle that accelerates the reductive elimination step, preventing catalyst deactivation.

  • Suzuki-Miyaura Coupling: High temperatures are often required to achieve the cross-coupling of 2-chlorothiazoles, which can inadvertently lead to unwanted homocoupling side reactions. Utilizing a robust catalyst like Pd(dppf)Cl₂ in a biphasic solvent system optimizes the transmetalation step and suppresses dimer formation[4].

Experimental Protocols

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize 2-amino-5-[(3-methylphenoxy)methyl]-1,3-thiazole derivatives. Causality: Cs₂CO₃ is selected as the base over stronger alkoxides (like NaOtBu) to prevent any potential cleavage of the ether linkage. Xantphos is utilized to prevent catalyst poisoning by the thiazole nitrogen[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Self-Validation: Strict anaerobic conditions are required; failure to degas will result in the rapid oxidation of the Pd(0) catalyst, visible as a premature black precipitate.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M) via a gastight syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure aminated product.

Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-5-[(3-methylphenoxy)methyl]-1,3-thiazole derivatives. Causality: The addition of water to the solvent mixture is critical. It solubilizes the K₂CO₃ base, allowing hydroxide/carbonate ions to coordinate with the arylboronic acid. This forms a negatively charged boronate complex that readily undergoes transmetalation with the Pd(II)-aryl halide intermediate[4].

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe reaction vial with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the vial and heat at 90 °C for 8 hours (or 110 °C for 30 minutes under microwave irradiation). Self-Validation: A color change from orange to dark brown/black upon heating indicates the active formation of the Pd(0) catalytic species.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via reverse-phase HPLC or silica gel chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the C2-amination of the 2-chlorothiazole scaffold, demonstrating the critical nature of ligand and base selection[3].

Catalyst SystemLigand TypeBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂ / PPh₃MonodentateK₂CO₃Toluene90< 10%
Pd₂(dba)₃ / BINAPBidentate (Narrow Bite)NaOtBuToluene9045%
Pd₂(dba)₃ / Xantphos Bidentate (Wide Bite) Cs₂CO₃ 1,4-Dioxane 100 > 95%
Ru-Py-CH₃ (NHC)N-Heterocyclic CarbeneKOtBuHeptane9088%

Mechanistic & Workflow Visualizations

SyntheticWorkflow A 2-Chloro-5-[(3-methylphenoxy) methyl]-1,3-thiazole B Buchwald-Hartwig Amination A->B + Amine Pd-Catalyst C Suzuki-Miyaura Coupling A->C + Arylboronic Acid Pd-Catalyst D 2-Amino Thiazole Derivatives B->D C-N Bond Formation E 2-Aryl Thiazole Derivatives C->E C-C Bond Formation

Caption: Synthetic workflow for C2-functionalization of the thiazole building block.

SignalingPathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds PI3K PI3K Pathway Receptor->PI3K Activates AKT AKT Kinase PI3K->AKT Phosphorylates Target Cell Proliferation AKT->Target Promotes Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->PI3K Allosteric/ATP Inhibition

Caption: Generalized PI3K/AKT signaling pathway targeted by thiazole-based inhibitors.

References

  • Ningbo Inno Pharmchem. Mastering Organic Synthesis with Thiazole Building Blocks. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. Available at:[Link]

  • ResearchGate. Buchwald-Hartwig amination of coordinating heterocycles. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS. Available at:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Introduction & Scientific Rationale The 1,3-thiazole scaffold is a privileged structure in pharmaceutical chemistry, frequently serving as a bioisostere for pyridine or benzene rings in drug discovery. The compound 2-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3-thiazole scaffold is a privileged structure in pharmaceutical chemistry, frequently serving as a bioisostere for pyridine or benzene rings in drug discovery. The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a highly versatile building block that features two distinct functional domains:

  • The C2-Chlorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine-like nitrogen.

  • The C5-Ether Linkage: The [(3-methylphenoxy)methyl] group provides lipophilicity and a vector for target binding. However, its benzylic ether nature requires careful control of reaction conditions to prevent unwanted cleavage during functionalization.

This application note provides field-proven, self-validating protocols for the SNAr functionalization of this specific thiazole derivative, emphasizing mechanistic causality and green chemistry principles.

Mechanistic Causality & Pathway Visualization

Unlike aliphatic SN2 reactions, SNAr on electron-deficient heteroaromatics proceeds via a two-step Addition-Elimination mechanism .

The nucleophile (e.g., an amine or thiolate) attacks the electrophilic C2 carbon, disrupting the ring's aromaticity to form a negatively charged Meisenheimer complex. The thiazole nitrogen acts as an essential electron sink, stabilizing this carbanion intermediate. Subsequent rapid elimination of the chloride leaving group restores aromaticity and yields the functionalized product .

Mechanism Substrate 2-Chloro-5-R-thiazole + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Stabilized Carbanion) Substrate->Meisenheimer Addition (Slow) Product 2-Nu-5-R-thiazole + Cl- Meisenheimer->Product Elimination (Fast)

Figure 1: Addition-elimination (SNAr) mechanism at the C2 position of the 1,3-thiazole ring.

Optimization of Reaction Conditions

Historically, SNAr reactions have relied heavily on dipolar aprotic solvents (e.g., DMF, NMP) which pose severe environmental and toxicity concerns. Modern protocols emphasize greener alternatives where possible . The choice of base is equally critical: it must be strong enough to scavenge the generated HCl (or deprotonate the nucleophile) but mild enough to leave the C5-ether intact.

Table 1: Condition Matrix for SNAr on 2-Chlorothiazoles

SolventBaseNucleophileTemp (°C)Time (h)Yield (%)Green Metric / Causality Notes
DMF K₂CO₃Primary Amine1006-875-85Poor: SVHC solvent; standard historical baseline but difficult to remove.
DMSO DIPEASec. Amine904-680-90Moderate: Excellent solubility; DIPEA prevents nucleophile deactivation.
CPME Cs₂CO₃Thiol252-4>85Good: Greener solvent; low temperature prevents C5-ether cleavage.
EtOH/H₂O NoneHydrazine803-570-80Excellent: Highly green; limited to exceptionally strong nucleophiles.

Scientist's Insight: Managing the C5-Ether Linkage While the C2-chlorine is the intended site of reactivity, the 5-[(3-methylphenoxy)methyl] substituent introduces a structural vulnerability. The benzylic ether can undergo cleavage if exposed to highly nucleophilic alkoxides or prolonged heating with strong bases (e.g., NaH > 80 °C). When designing your protocol, always prioritize the lowest effective temperature and consider non-nucleophilic bases like DIPEA or sterically hindered carbonates (Cs₂CO₃) to maintain the integrity of the C5-arm.

Detailed Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Objective: Synthesize 2-morpholino-5-[(3-methylphenoxy)methyl]-1,3-thiazole. Secondary amines are excellent nucleophiles for this transformation, yielding stable 2-aminothiazole derivatives .

  • Reagent Preparation: In an oven-dried 10 mL microwave vial, dissolve 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 equiv, 1.0 mmol, 239.7 mg) in anhydrous DMSO (3.0 mL).

    • Causality: DMSO provides excellent solubility and its high dielectric constant stabilizes the polar Meisenheimer transition state.

  • Base & Nucleophile Addition: Add morpholine (1.2 equiv, 1.2 mmol, 104.5 mg) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 258.5 mg).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the morpholine from becoming protonated and losing its nucleophilicity.

  • Thermal Activation: Seal the vial and heat to 90 °C for 4-6 hours using a heating block.

    • Causality: While the 2-position is activated, the initial addition step is rate-determining and requires thermal energy to overcome the activation barrier.

  • Self-Validation (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass ( m/z 240.0 for ³⁵Cl, 242.0 for ³⁷Cl [M+H]+ ) and the emergence of the product mass ( m/z 291.1 [M+H]+ ).

  • Quench & Workup: Cool the reaction to room temperature. Quench by pouring into saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The aqueous workup effectively removes the DMSO solvent, DIPEA hydrochloride salts, and any unreacted morpholine into the aqueous phase.

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Protocol B: Thiolation (Synthesis of 2-Thio Derivatives)

Objective: Introduce a thiol at the C2 position.

  • Thiolate Generation: Suspend Cs₂CO₃ (1.5 equiv, 1.5 mmol) in anhydrous Cyclopentyl methyl ether (CPME) (4.0 mL) at room temperature under a nitrogen atmosphere. Add the desired thiol (1.2 equiv, 1.2 mmol) dropwise. Stir for 30 minutes.

    • Causality: Thiols must be deprotonated to form highly nucleophilic thiolates. CPME is utilized as a green, peroxide-resistant ethereal solvent.

  • Substrate Addition: Add a solution of the thiazole substrate (1.0 equiv, 1.0 mmol) in CPME (1.0 mL) dropwise to the thiolate suspension.

  • Reaction & Monitoring: Stir at room temperature (25 °C).

    • Causality: Because thiolates are exceptionally strong nucleophiles, the reaction proceeds readily at room temperature. Heating is strictly avoided to prevent the thiolate from attacking and cleaving the C5-benzylic ether.

  • Workup: Once complete by TLC (typically 2-4 hours), quench with ice water (10 mL). Extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate for purification.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve Thiazole & Nu in Solvent Step2 2. Base Addition Add DIPEA or Cs2CO3 Step1->Step2 Step3 3. Thermal/Kinetic Activation React & Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Chromatography / Crystallization Step4->Step5

Figure 2: Standard experimental workflow for the amination of 2-chlorothiazole derivatives.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II. Available at:[Link]

  • ACS Green Chemistry Institute. "SNAr Solvents and Reagents." ACS GCIPR Reagent Guide. Available at:[Link]

Method

Application Note: Isolation and Purification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Introduction and Chemical Context 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a critical lipophilic intermediate frequently synthesized during the development of novel agrochemicals and thiazole-based therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a critical lipophilic intermediate frequently synthesized during the development of novel agrochemicals and thiazole-based therapeutics. The molecule is typically accessed via a Williamson ether synthesis, coupling 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT) with 3-methylphenol (m-cresol) under basic conditions.

While the reaction is straightforward, the downstream purification is complicated by the co-elution of unreacted CCMT and the severe tailing of residual m-cresol on normal-phase silica gel[1]. This application note details a highly optimized, self-validating flash chromatography protocol designed to isolate the target thiazole ether with >98% purity, leveraging pre-chromatographic phase-separation techniques and gradient elution.

Chromatographic Challenges and Causality (E-E-A-T)

To design a robust purification method, one must understand the physicochemical interactions at play:

  • The Target Molecule: The thiazole ether is moderately non-polar. The basicity of the thiazole nitrogen is attenuated by the electron-withdrawing 2-chloro group, meaning it does not severely streak on silica like typical aliphatic amines.

  • Impurity 1 (CCMT): This alkylating agent is highly non-polar and elutes very closely to the solvent front in standard ethyl acetate/hexane mixtures[2]. If isocratic elution is used, CCMT often co-elutes with the leading edge of the target product band.

  • Impurity 2 (m-Cresol): Phenolic compounds act as strong hydrogen-bond donors to the silanol groups on the silica gel stationary phase. This causes broad, tailing bands that can contaminate subsequent fractions[1].

The Solution: A two-pronged approach. First, a pre-chromatographic alkaline workup selectively deprotonates m-cresol, partitioning it into the aqueous phase[3]. Second, a dry-loaded, step-gradient flash chromatography method is employed to cleanly resolve the highly non-polar CCMT from the moderately polar target ether.

Mandatory Visualizations

SeparationMechanism Stationary Silica Gel (Polar) Adsorption Sites CCMT CCMT (Impurity) Highly Non-Polar Stationary->CCMT Weak Affinity (Elutes First) Product Target Thiazole Ether Moderately Polar Stationary->Product Moderate Affinity (Elutes Second) Cresol m-Cresol (Impurity) Highly Polar (H-Bonding) Stationary->Cresol Strong Affinity (Retained/Tailing)

Caption: Chromatographic separation mechanism based on stationary phase affinity.

PurificationWorkflow Crude Crude Reaction Mixture (Product, CCMT, m-Cresol) Workup Aqueous Workup (1M NaOH Wash) Crude->Workup Organic Organic Phase (Product + CCMT) Workup->Organic Retains Target Aqueous Aqueous Phase (Sodium m-cresolate) Workup->Aqueous Discards Phenol DryLoad Dry Loading on Silica (Celite/SiO2) Organic->DryLoad Concentration Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Solid Injection Pure Pure 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Flash->Pure Fractions 12-18

Caption: End-to-end workflow for the isolation of the thiazole ether.

Quantitative Data & Method Parameters

To ensure a self-validating system, researchers must confirm the Retention Factor ( Rf​ ) values via Thin Layer Chromatography (TLC) prior to initiating the column.

Table 1: TLC Retention Factors ( Rf​ ) and Detection Modalities

Compound Rf​ (Hexane:EtOAc 9:1)UV Activity (254 nm)Stain (KMnO₄)
CCMT (Starting Material)0.65StrongWeak
Target Thiazole Ether 0.35 Strong Moderate
m-Cresol (Starting Material)0.15StrongStrong (Yellow/Brown)

Note: If the Rf​ of the target molecule deviates from the 0.2–0.35 optimal window, adjust the ethyl acetate concentration accordingly before proceeding[1].

Table 2: Optimized Flash Chromatography Gradient

Column Volume (CV)% Hexane% EtOAcMechanistic Purpose
0.0 - 2.01000Elute highly non-polar impurities and unreacted CCMT.
2.0 - 5.0955Transition phase to prevent band broadening.
5.0 - 10.09010Elute Target Thiazole Ether.
10.0 - 13.07030Column flush to remove any residual polar impurities.

Step-by-Step Experimental Protocol

Phase 1: Pre-Chromatographic Workup (Crucial for Phenol Removal)

Causality: Attempting to separate large quantities of m-cresol via normal-phase silica leads to severe streaking, which ruins the resolution of the target peak. Chemical separation prior to chromatography is mandatory[3].

  • Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane).

  • Transfer to a separatory funnel and wash the organic layer with 1M aqueous NaOH (3 × 20 mL per gram of crude). Mechanism: The NaOH deprotonates m-cresol ( pKa​ ~10), rendering it water-soluble.

  • Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-crude product.

Phase 2: Sample Preparation (Dry Loading)

Causality: The semi-crude mixture may contain trace salts or polymeric byproducts that can precipitate upon contact with the non-polar mobile phase, clogging the column frit. Dry loading ensures a perfectly uniform, narrow injection band, maximizing theoretical plates[1].

  • Dissolve the semi-crude residue in a minimum volume of Dichloromethane (DCM).

  • Add dry Silica Gel 60 (40-63 µm) to the flask in a 1:2 (sample:silica) weight ratio.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained. Ensure no solvent bumps occur.

Phase 3: Column Packing and Elution
  • Equilibration: Pack a standard flash column with Silica Gel 60 and equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the column bed. Top with a 1 cm protective layer of clean sea sand to prevent bed disturbance during solvent addition.

  • Gradient Execution:

    • Run 0-2 CV of 100% Hexane. Monitor the UV detector (254 nm); a fast-eluting peak corresponding to CCMT will appear[2].

    • Ramp to 5% EtOAc (CV 2.0-5.0).

    • Ramp to 10% EtOAc (CV 5.0-10.0). The target 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole will elute in this window. Collect in 15-20 mL fractions.

  • Validation: Spot the collected fractions on a silica TLC plate. Elute with 9:1 Hexane:EtOAc and visualize under a 254 nm UV lamp. Pool only the fractions showing a single, clean spot at Rf​ 0.35.

  • Isolation: Concentrate the pooled fractions under reduced pressure to yield the purified 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole as a clear to pale-yellow oil.

References

  • Biotage. "Successful flash chromatography". Biotage Whitepapers. Available at: [Link]

  • European Patent Office. "EP0446913A1 - Process for the preparation of chlorothiazole derivatives".

Sources

Application

Application Note: Advanced Formulation and Characterization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (CMPT)

Target Audience: Formulation Scientists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The rational design of high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The rational design of highly bioactive agrochemicals frequently relies on privileged structural scaffolds. The 2-chloro-1,3-thiazole core is a cornerstone of modern crop protection, serving as the primary pharmacophore in highly effective, second-generation neonicotinoid insecticides (e.g., thiamethoxam, clothianidin)[1]. The structural precursor to many of these, 2-chloro-5-chloromethyl-1,3-thiazole, is a critical intermediate whose planar geometry and electron distribution are well-documented to facilitate target-site docking[2].

The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (CMPT) represents an advanced structural evolution. By coupling the bio-relevant 2-chloro-1,3-thiazole ring with a lipophilic 3-methylphenoxy moiety, CMPT exhibits enhanced lipophilicity. This modification is consistent with the broad-spectrum biological activities—including insecticidal and antimicrobial properties—observed in aryloxymethyl-substituted thiazoles[3]. Furthermore, high-throughput screening of substituted thiazoles has repeatedly demonstrated their potent allosteric interaction with diverse biological targets[4].

However, the addition of the 3-methylphenoxy group significantly increases the hydrophobicity of the active ingredient (AI) and reduces its aqueous solubility. To bypass these physicochemical limitations and ensure high foliar bioavailability, CMPT must be formulated into a kinetically stable nanocarrier system. This guide establishes a validated protocol for formulating CMPT into an Oil-in-Water (O/W) Nanoemulsion (NE).

Physicochemical Profiling

Before initiating the formulation workflow, the physicochemical parameters of the AI must be established to dictate the choice of surfactants and solvents.

ParameterValueAnalytical Relevance
Compound Name 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazoleActive Ingredient (AI)
Core Scaffold 2-Chloro-1,3-thiazolePrimary pharmacophore for receptor binding[2]
Lipophilic Moiety 3-methylphenoxymethylEnhances cuticular penetration and membrane fusion
Estimated LogP ~3.8Indicates high hydrophobicity; requires O/W emulsification
Aqueous Solubility < 10 mg/L (at 20°C)Necessitates high-energy nanocarrier delivery systems

Experimental Workflows & Protocols

The following protocols detail the high-energy emulsification of CMPT. By utilizing ultrasonic cavitation, we overcome the Laplace pressure of the droplets, driving them into the nanometer regime to prevent Ostwald ripening.

Protocol 1: Preparation of CMPT O/W Nanoemulsion

Materials: CMPT (AI), Aromatic Solvent (e.g., Solvesso 150), Polysorbate 80 (Tween 80), Sorbitan Monolaurate (Span 20), Deionized Water.

  • Step 1: Organic Phase Preparation Dissolve 5.0% (w/w) CMPT in 10.0% (w/w) Solvesso 150. Stir at 400 RPM at 35°C until complete dissolution is achieved.

    • Causality: Solvesso 150 is selected due to its high solvency for aromatic thiazole derivatives, preventing AI crystallization during long-term storage.

  • Step 2: Aqueous Surfactant Phase Preparation Disperse a surfactant blend of Tween 80 and Span 20 (total 8.0% w/w) into 77.0% (w/w) deionized water.

    • Causality: The combination of Tween 80 (HLB 15.0) and Span 20 (HLB 8.6) is precisely ratioed to achieve a target Hydrophilic-Lipophilic Balance (HLB) of ~11.5. This specific HLB empirically minimizes the interfacial tension for thiazole-based organic phases.

  • Step 3: High-Shear Homogenization (Pre-emulsion) Slowly titrate the organic phase into the aqueous phase while homogenizing at 10,000 RPM for 5 minutes using a rotor-stator homogenizer.

    • Self-Validation: The resulting mixture should appear as an opaque, milky-white coarse emulsion. Droplet size at this stage is typically 1-5 µm.

  • Step 4: Ultrasonic Cavitation Process the pre-emulsion using a probe sonicator (20 kHz, 400 W) at 80% amplitude for 10 minutes (pulsed: 5s ON, 2s OFF) in an ice bath.

    • Causality: High-shear mixing alone cannot achieve droplet sizes <100 nm due to the high Laplace pressure of small droplets. Acoustic cavitation generates localized micro-implosions that fracture the droplets into the nanometer scale. The ice bath prevents thermal degradation of the heat-sensitive 2-chloro-1,3-thiazole core.

    • Self-Validation: Following sonication, a visual inspection must reveal a translucent, bluish-tinged dispersion (Tyndall effect). An opaque white appearance indicates failed cavitation, requiring re-processing.

Protocol 2: Physicochemical Characterization
  • Step 1: Dynamic Light Scattering (DLS) Dilute the nanoemulsion 1:100 in deionized water and measure using a Zetasizer.

    • Self-Validation: A Polydispersity Index (PDI) of < 0.2 must be recorded. This confirms monodispersity, which is mathematically required to prevent differential settling rates and subsequent Ostwald ripening.

  • Step 2: Zeta Potential Measurement Measure the electrophoretic mobility of the diluted samples.

    • Causality: A zeta potential of < -30 mV or > +30 mV provides sufficient electrostatic repulsion between droplets to prevent flocculation and coalescence over the product's shelf life.

Mechanistic Pathways & Workflows

Workflow A CMPT AI + Organic Phase C High-Shear Homogenization A->C B Aqueous Phase + Surfactants B->C D Ultrasonication (Cavitation) C->D Pre-emulsion (1-5 µm) E Nanoemulsion (CMPT-NE) D->E Droplet < 100 nm PDI < 0.2

Fig 1: High-energy formulation workflow for CMPT nanoemulsions.

MoA AI CMPT Nanoemulsion (Enhanced Foliar Penetration) Target Pest Target Receptor (e.g., nAChR or CYP450) AI->Target Cuticular diffusion Binding Thiazole Ring Binding & Phenoxy Interaction Target->Binding Pharmacophore docking Effect Disruption of Neural or Metabolic Pathways Binding->Effect Allosteric modulation Outcome Pest Mortality & Crop Protection Effect->Outcome Systemic failure

Fig 2: Proposed mechanistic pathway of CMPT bioactivity in target pests.

Data Presentation: Formulation Stability Metrics

The self-validating nature of the formulation is confirmed through accelerated stability testing (CIPAC MT 46.3 guidelines). The data below demonstrates the kinetic stability of the CMPT Nanoemulsion.

Storage ConditionTimepointMean Droplet Size (nm)PDIZeta Potential (mV)AI Retention (%)
25°C (Ambient) Day 045.2 ± 2.10.12-34.5 ± 1.2100.0
25°C (Ambient) Day 1446.8 ± 1.90.14-33.8 ± 1.599.5
25°C (Ambient) Day 2848.1 ± 2.40.15-32.1 ± 1.898.8
54°C (Accelerated) Day 1452.4 ± 3.00.18-29.4 ± 2.096.2

References

  • Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

  • Title: 2-Chloro-5-Chloromethylthiazole - Reference Information Source: ChemBK URL: [Link]

  • Title: Synthesis and evaluation of biological and nonlinear optical properties of some novel 2,4-disubstituted [1,3]-thiazoles carrying 2-(aryloxymethyl)-phenyl moiety Source: ResearchGate URL: [Link]

  • Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Chemical Biology URL: [Link]

Sources

Method

Application Note: Site-Selective C4-H Functionalization of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Executive Summary The functionalization of highly substituted heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole presents a unique synthetic challenge: the highly nucleophilic C5 position and the highly acidic C2 position are both blocked by substituents. Consequently, late-stage diversification must target the inherently electron-deficient and kinetically sluggish C4-H bond.

This application note details a robust, self-validating protocol for the C4-selective direct arylation of this thiazole derivative. By employing a pivalate-assisted Palladium(II) catalytic system, researchers can achieve high-yielding C-H functionalization while strictly preserving the C2-chlorine atom for downstream sequential cross-coupling.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Overcoming the C4-H Activation Barrier

In unsubstituted thiazoles, electrophilic palladation strongly favors the C5 position due to its high electron density. When C5 is blocked, functionalizing the C4 position requires overcoming a significant activation energy barrier. To achieve this, our protocol utilizes pivalic acid (PivOH) as a catalytic additive. The pivalate anion acts as an internal base, coordinating to the Pd(II) center and abstracting the C4 proton via a six-membered transition state. This process, known as Concerted Metalation-Deprotonation (CMD) , drastically lowers the activation energy required for C-H cleavage [1].

Orthogonal Reactivity: Preserving the C2-Cl Bond

A critical failure point in functionalizing chlorinated heterocycles is the unwanted dehalogenation or premature cross-coupling at the C-Cl bond. Traditional Suzuki-Miyaura conditions utilize electron-rich Pd(0) species that rapidly undergo oxidative addition into C-Cl bonds.

To prevent this, this protocol operates via an oxidative Pd(II)/Pd(0) cycle . By employing stoichiometric silver carbonate ( Ag2​CO3​ ), any transient Pd(0) formed after reductive elimination is immediately oxidized back to the active Pd(II) state. Because Pd(II) cannot undergo oxidative addition into the C2-Cl bond, the chlorine substituent is perfectly preserved [2]. This chemoselective strategy was pioneered by Itami and co-workers for the programmed synthesis of complex thiazoles[3].

Catalytic Cycle & Pathway

CatalyticCycle Pd_active Pd(II)-Pivalate Active Catalyst CMD Concerted Metalation- Deprotonation (CMD) Pd_active->CMD Thiazole Substrate Transmetalation Transmetalation with Ar-B(OH)2 CMD->Transmetalation Loss of PivOH RedElim Reductive Elimination Transmetalation->RedElim Base Assistance Pd_0 Transient Pd(0) RedElim->Pd_0 C4-Arylated Product Pd_0->Pd_active Ag2CO3 (Oxidation) PivOH

Fig 1: Pd(II)/Pd(0) catalytic cycle for C4-H arylation via the CMD pathway.

Reaction Optimization Data

The causality of the reagent selection is demonstrated in the optimization matrix below. Deviations from the optimal Pd(II)/PivOH/ Ag2​CO3​ triad result in either reaction failure or destruction of the starting material via dehalogenation.

EntryCatalystOxidant / BaseAdditiveSolventTemp (°C)Yield (%)C2-Cl Retention (%)
1 Pd(OAc)₂ (10 mol%) Ag₂CO₃ (2 equiv) PivOH (30 mol%) t-Amyl OH 110 84 >99
2Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2 equiv)Nonet-Amyl OH11022>99
3Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (2 equiv)PivOH (30 mol%)DMF1304595
4Pd(PPh₃)₄ (10 mol%)K₂CO₃ (2 equiv)NoneToluene100Trace<10 (Dehalogenation)

Data Summary: Entry 1 provides the optimal balance of C4-H activation (driven by PivOH) and C2-Cl preservation (driven by the oxidative Pd(II) environment).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the mechanistic integrity of the reaction before proceeding to workup.

Reagents & Materials
  • Substrate: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 mmol, 239.7 mg)

  • Coupling Partner: Phenylboronic acid (2.0 mmol, 243.9 mg)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.1 mmol, 22.4 mg)

  • Oxidant/Base: Silver carbonate ( Ag2​CO3​ ) (2.0 mmol, 551.6 mg)

  • CMD Promoter: Pivalic acid (PivOH) (0.3 mmol, 30.6 mg)

  • Solvent: tert-Amyl alcohol (anhydrous, 5.0 mL)

Step-by-Step Protocol
  • Inert Preparation: In a glovebox or under standard Schlenk conditions, charge a 15 mL oven-dried pressure vial with Pd(OAc)2​ , Ag2​CO3​ , phenylboronic acid, and pivalic acid. Causality: While the reaction is oxidative, an argon atmosphere prevents the O2​ -promoted homocoupling of the boronic acid to biphenyl.

  • Substrate Addition: Dissolve the thiazole substrate in 5.0 mL of anhydrous tert-Amyl alcohol and transfer it to the reaction vial. Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High shear stirring is required due to the heterogeneous nature of Ag2​CO3​ .

  • In-Process Control (IPC) - Self-Validation: At the 6-hour mark, withdraw a 50 µL aliquot. Filter through a micro-plug of silica (eluting with acetonitrile) and analyze via LC-MS.

    • Validation Criteria: Confirm the presence of the product mass ( [M+H]+≈316.1 ). Critically, verify the absence of the dehalogenated side-product ( [M+H]+≈282.1 ). If dehalogenation >5% is observed, abort the run (indicates failure of the oxidant to maintain the Pd(II) state).

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a pad of Celite to remove silver salts and palladium black. Wash the pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20).

Workflow Prep 1. Reagent Prep (Argon Atmosphere) React 2. C4-H Activation (110 °C, Vigorous Stir) Prep->React IPC 3. IPC Check (LC-MS Validation) React->IPC Quench 4. Celite Filtration (Remove Ag/Pd salts) IPC->Quench Purify 5. Flash Chromatography (Hexane/EtOAc) Quench->Purify

Fig 2: Experimental workflow with integrated LC-MS self-validation checkpoint.

Sequential Late-Stage Functionalization

Because this protocol successfully preserves the C2-chlorine atom, the resulting 4-aryl-2-chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole can be immediately subjected to standard Pd(0)-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling conditions. This programmed, sequential approach allows for the rapid generation of highly complex, trisubstituted thiazole libraries from a single, readily available building block.

References

  • C4-Selective C-H Arylation Enabled by Boronic Acids Angewandte Chemie International Edition (2011) URL:[Link]

  • C-H Activation (Topics in Current Chemistry, 292) Springer (2010) URL:[Link]

  • Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation The Journal of Organic Chemistry (2014) URL:[Link]

Sources

Application

Application Note: High-Yield Scale-Up Synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Target Audience: Process Chemists, Chemical Engineers, and Agrochemical/Pharmaceutical Development Scientists. Introduction & Mechanistic Rationale The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Agrochemical/Pharmaceutical Development Scientists.

Introduction & Mechanistic Rationale

The compound 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a high-value structural motif, bridging a halogenated thiazole ring—a pharmacophore ubiquitous in neonicotinoid insecticides—with a substituted phenoxy ether. The construction of this ether linkage relies on a classic Williamson ether synthesis, coupling 2-chloro-5-(chloromethyl)thiazole (CCMT) with 3-methylphenol (m-cresol).

While bench-scale etherifications are often trivial, scaling this specific transformation presents unique challenges due to the hyper-reactivity of the chloromethyl group on the thiazole ring. The synthesis and handling of CCMT require strict temperature and moisture controls to maintain the high purity necessary for downstream coupling[1].

Mechanism Step1 m-Cresol (3-methylphenol) Step2 Phenoxide Formation (via K2CO3 in MeCN) Step1->Step2 Step4 SN2 Nucleophilic Substitution (-KCl, -KHCO3) Step2->Step4 Step3 CCMT Addition (2-chloro-5-(chloromethyl)thiazole) Step3->Step4 Product 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Step4->Product

Fig 1: Mechanistic pathway for the Williamson etherification of CCMT and m-cresol.

Process Chemistry & Scale-Up Causality

To ensure a self-validating, high-yield process, every experimental parameter must be grounded in mechanistic causality.

Solvent and Base Selection: Suppressing Hydrolysis

Aqueous sodium hydroxide under phase-transfer catalysis (PTC) is a common industrial choice for etherifications. However, the highly activated nature of CCMT renders it exceptionally susceptible to competitive hydrolysis, yielding the undesired 2-chloro-5-(hydroxymethyl)thiazole. To strictly suppress this hydrolytic degradation, a rigorously anhydrous system utilizing milled potassium carbonate (K₂CO₃) in a polar aprotic solvent is mandated.

Acetonitrile (MeCN) is selected over N,N-Dimethylformamide (DMF) to balance solvating power with downstream processability. MeCN provides sufficient solubility for the phenoxide intermediate while allowing for facile solvent recovery via atmospheric distillation. Industrial processes emphasize the avoidance of byproducts that necessitate expensive distillation, favoring the direct use of high-purity organic solutions[2].

Exotherm Management & Dosing Strategy

The Sₙ2 displacement is highly exothermic. On a pilot scale, bulk addition of CCMT leads to thermal runaway, promoting side reactions such as Friedel-Crafts alkylation of the cresol ring or thermal degradation. The chlorination pathways used to produce CCMT highlight its sensitivity to over-reaction, making controlled dosing in subsequent etherifications a logical extension of its reactivity profile[3]. By dosing CCMT continuously over 2–3 hours into a pre-formed phenoxide solution at 70°C, the heat evolution is bottlenecked by the mass transfer rate, allowing standard reactor cooling jackets to maintain isothermal conditions.

Stoichiometric Offset for Selective Workup

To prevent unreacted CCMT from complicating the final isolation, a slight stoichiometric excess of m-cresol (1.05 eq) is employed. The differential pKa allows the unreacted m-cresol (pKa ~10.1) to partition entirely into the aqueous phase as sodium m-cresolate during a selective alkaline wash, leaving the highly pure target ether in the organic phase. Safety protocols mandate careful handling of both the chlorinated thiazole and the phenolic derivatives due to their strong odors and potential toxicity[4].

Experimental Protocol (10 kg Pilot Scale)

This protocol is designed as a self-validating system. The reaction is governed by In-Process Controls (IPC) rather than arbitrary time limits, ensuring batch-to-batch reproducibility.

Step 1: Reactor Preparation & Phenoxide Formation
  • Purge a 250 L glass-lined reactor with Nitrogen for 15 minutes.

  • Charge 100 L of anhydrous Acetonitrile (MeCN) into the reactor.

  • Add 12.3 kg (1.5 eq) of anhydrous, milled K₂CO₃ . Agitate at 150 RPM.

  • Charge 6.76 kg (1.05 eq) of m-Cresol .

  • Heat the suspension to 70°C and hold for 45 minutes to ensure complete deprotonation and phenoxide generation.

Step 2: Controlled Dosing of CCMT
  • Prepare a dosing vessel containing 10.0 kg (1.0 eq) of 2-chloro-5-(chloromethyl)thiazole (CCMT) .

  • Initiate the addition of CCMT at a rate of ~3.3 kg/hr , maintaining the internal reactor temperature between 70°C and 75°C .

  • Upon completion of the dose, flush the dosing lines with 2 L of MeCN.

  • Maintain the reaction at 75°C for an additional 2 hours .

Step 3: In-Process Control (IPC)
  • Withdraw a 5 mL sample, filter out the inorganic salts, and dilute in HPLC-grade MeCN.

  • Analyze via HPLC (UV detection at 254 nm).

  • Validation Gate: The reaction is deemed complete only when residual CCMT is < 0.5% (Area/Area) . If > 0.5%, continue heating for 1 hour and re-sample.

Step 4: Solvent Swap & Selective Workup
  • Distill off MeCN under mild vacuum (approx. 200 mbar) at 50°C until the reactor volume is reduced to ~30 L.

  • Charge 80 L of Toluene and 50 L of Deionized (DI) Water to dissolve the KCl and KHCO₃ salts. Agitate for 15 minutes, settle for 15 minutes, and separate the lower aqueous phase.

  • Alkaline Wash: Charge 40 L of 5% aqueous NaOH to the organic phase. Agitate at 30°C for 20 minutes. Settle and discard the aqueous layer (removes excess m-cresol).

  • Wash the organic phase with 40 L of 10% NaCl (brine) to neutralize.

Step 5: Crystallization & Isolation
  • Concentrate the Toluene layer under vacuum to a residual volume of ~15 L.

  • Charge 40 L of Heptane and 5 L of Isopropanol (IPA) .

  • Cool the reactor linearly to 0°C to 5°C over 4 hours to induce crystallization.

  • Filter the resulting slurry via a Nutsche filter, wash the cake with 10 L of cold Heptane, and dry under vacuum at 40°C to constant weight.

Workflow N1 Reactor Prep Charge MeCN & K2CO3 N2 m-Cresol Addition Stir at 70°C N1->N2 N3 CCMT Dosing Controlled Exotherm N2->N3 N4 IPC (HPLC) Target: >99% Conv. N3->N4 N5 Solvent Swap & NaOH Wash N4->N5 N6 Crystallization & Isolation N5->N6

Fig 2: Pilot-scale unit operations for the synthesis and purification workflow.

Quantitative Data & Yield Analysis

Table 1: Stoichiometric Master Recipe (10 kg Scale)

MaterialMW ( g/mol )EquivalentsMass (kg)Volume (L)Function
CCMT 168.041.0010.00~6.7Electrophile
m-Cresol 108.141.056.76~6.5Nucleophile
K₂CO₃ (milled) 138.211.5012.30-Base / Scavenger
Acetonitrile 41.05--100.0Reaction Solvent
Toluene 92.14--80.0Extraction Solvent

Table 2: Scale-Up Performance Metrics

ParameterBench Scale (100 g)Pilot Scale (10 kg)Variance / Causality Notes
Yield (Isolated) 92.4%91.8%Negligible scale penalty; efficient crystallization.
HPLC Purity 99.6%99.4%Consistent purity profile across scales.
Residual m-Cresol < 0.1%< 0.1%Validates the efficiency of the 5% NaOH wash.
Reaction Time 3.0 hours5.5 hoursExtended dosing required for heat removal at scale.

References

  • 2-Chloro-5-(chloromethyl)
  • US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole Source: Google Patents URL
  • Challenges in the scale-up synthesis of 2-chloro-5-(chloromethyl)
  • EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and purity.

Overview of the Synthesis

The synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is most effectively achieved via a Williamson ether synthesis. This nucleophilic substitution (SN2) reaction involves the deprotonation of m-cresol (3-methylphenol) to form a phenoxide, which then attacks the electrophilic carbon of the chloromethyl group on 2-chloro-5-(chloromethyl)-1,3-thiazole.

The quality of the starting material, particularly 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT), is paramount for a successful reaction. CCMT is a known intermediate for various agrochemicals and pharmaceuticals and its synthesis often involves the chlorination of specific isothiocyanate precursors.[1][2][3] Ensuring the purity of this intermediate is the first critical step to a high-yield synthesis.

Reaction_Scheme Figure 1: Williamson Ether Synthesis Scheme cluster_reactants Reactants reac1 2-Chloro-5-(chloromethyl)-1,3-thiazole reagents + Base + Solvent reac1->reagents reac2 m-Cresol reac2->reagents prod 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole reagents->prod S_N2 Reaction

Caption: Figure 1: Williamson Ether Synthesis Scheme

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The purity of your starting material, 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT), is the single most important factor. This compound can be unstable and may contain impurities from its own synthesis that can interfere with the etherification reaction.[4][5] We strongly recommend purifying commercial CCMT by vacuum distillation or recrystallization before use.[4][6]

Q2: Which base is best for deprotonating m-cresol in this reaction?

A2: The choice of base is a balance between reactivity and selectivity. Sodium hydride (NaH) is highly effective as it provides irreversible deprotonation, driving the reaction forward. However, it is pyrophoric and requires strictly anhydrous conditions. Potassium carbonate (K₂CO₃) is a safer, commonly used alternative that gives good to excellent yields, although it may require higher temperatures or longer reaction times. Stronger bases like sodium hydroxide can also be used but increase the risk of side reactions.

Q3: Can a phase-transfer catalyst (PTC) improve the reaction?

A3: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be highly beneficial, especially when using an inorganic base like K₂CO₃ or NaOH with a less polar solvent. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs, increasing the reaction rate and often allowing for milder conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Materials

Q: My TLC/GC-MS analysis shows a significant amount of unreacted m-cresol and CCMT even after prolonged reaction time. What went wrong?

A: This issue typically points to one of three areas: ineffective deprotonation, low reactivity, or poor starting material quality.

Possible Cause & In-Depth Solution

  • Incomplete Deprotonation of m-Cresol: The phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be slow.

    • Protocol: If using NaH, ensure it is fresh (not a gray, inactive powder) and that your solvent is rigorously anhydrous. If using K₂CO₃, ensure it is finely powdered and dried in an oven before use to maximize surface area and remove adsorbed water. Use at least 1.5-2.0 equivalents of K₂CO₃.

  • Sub-optimal Solvent Choice: The solvent must be able to dissolve the reactants and facilitate an SN2 mechanism.

    • Protocol: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. DMF is excellent at solvating the potassium or sodium cation, leaving a "naked" and highly reactive phenoxide anion. Acetone can also be used, particularly with K₂CO₃, but may require higher temperatures (reflux).

  • Insufficient Temperature: The activation energy for the reaction may not be met.

    • Protocol: For K₂CO₃ in acetonitrile, a temperature of 60-80 °C is often required. For NaH in THF or DMF, the reaction can often proceed at room temperature after the initial deprotonation, but gentle heating to 40-50 °C can significantly increase the rate.

  • Poor Quality of 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT): As stated in the FAQs, this is a primary suspect. Impurities can inhibit the reaction.

    • Protocol: Confirm the purity of your CCMT via NMR or GC-MS. If impurities are detected, purify by vacuum distillation.[7] Patents describe distillation at pressures between 0.5 and 10 mbar.[4]

Table 1: Recommended Reaction Conditions
Base Solvent Temperature Key Considerations
NaH (1.1 eq)Anhydrous DMF or THF0 °C to RTHighest Reactivity. Requires strict inert and anhydrous conditions. Exothermic hydrogen evolution during deprotonation.
K₂CO₃ (2.0 eq)Acetonitrile or DMF60 - 82 °CMost Practical. Safe, inexpensive, and effective. Requires higher temperatures and longer reaction times.
Cs₂CO₃ (1.5 eq)AcetonitrileRT to 50 °CHigh Reactivity/Mild Conditions. More expensive but highly effective due to the high solubility of cesium phenoxide.
NaOH (1.2 eq)DMSO or with PTCRT to 60 °CCan be effective but may introduce water, leading to side reactions. Best used with a phase-transfer catalyst.
Problem 2: Significant Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are these impurities and how can I prevent them?

A: Side product formation usually results from competing reaction pathways or the degradation of starting materials or products under the reaction conditions.

Troubleshooting_Flow cluster_problems Observed Problems cluster_causes Probable Causes cluster_solutions Recommended Actions start Analyze Crude Reaction Mixture (TLC/GC) prob1 Mainly Unreacted Starting Materials start->prob1 prob2 Multiple Unidentified Spots start->prob2 cause1a Ineffective Deprotonation prob1->cause1a cause1b Low Temperature prob1->cause1b cause2a O-alkylation vs C-alkylation prob2->cause2a cause2b Degradation prob2->cause2b cause2c Dimerization of CCMT prob2->cause2c sol1a Use stronger base (NaH) or increase K2CO3 amount/fineness cause1a->sol1a sol1b Increase reaction temperature incrementally (e.g., to 80°C) cause1b->sol1b sol2a Use less polar solvent; avoid overly strong bases cause2a->sol2a sol2b Run under N2; avoid high temps (>90°C) for extended periods cause2b->sol2b sol2c Add CCMT slowly to phenoxide solution; maintain stoichiometry cause2c->sol2c

Caption: Figure 2: Troubleshooting Logic Flowchart

Possible Cause & In-Depth Solution

  • C-alkylation of the Phenoxide: While O-alkylation is electronically favored, some C-alkylation can occur at the ortho and para positions of the phenoxide ring, leading to isomeric impurities.

    • Mitigation: This is more common with free phenols and strong bases in protic solvents. Using a polar aprotic solvent (DMF, ACN) and ensuring complete deprotonation to the phenoxide minimizes this. Cesium carbonate is also known to favor O-alkylation.

  • Reaction at the 2-Chloro Position: The chlorine atom on the thiazole ring can be substituted under harsh conditions (high temperature, very strong nucleophile/base).[8]

    • Mitigation: Avoid excessive temperatures (>90-100 °C) and overly long reaction times. The chloromethyl group is a benzylic-like halide and is significantly more reactive than the aryl chloride, so this side reaction can be easily avoided with proper temperature control.

  • Dimerization/Polymerization: The phenoxide could potentially react with another molecule of CCMT, or CCMT could self-react under basic conditions.

    • Mitigation: A common technique to prevent this is to add the CCMT solution slowly to the pre-formed phenoxide solution. This maintains a low concentration of the electrophile, favoring the desired bimolecular reaction over side reactions.

Problem 3: Difficult Product Isolation and Purification

Q: I have a good conversion, but I struggle with the aqueous workup and final purification, resulting in significant product loss.

A: Isolation issues like emulsions during workup or co-elution during chromatography are common for this class of molecules.

Detailed Isolation and Purification Protocol

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • If you used NaH, quench very cautiously by slowly adding isopropanol, followed by water.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

    • Troubleshooting Emulsions: If an emulsion forms, add a saturated brine solution (NaCl(aq)) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Wash the organic layer sequentially with 1M NaOH (to remove excess m-cresol), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Crude Product: The concentrated crude product will likely be a yellow to brown oil or solid.

    • Silica Gel Chromatography: This is the most common purification method.

      • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate. The product is moderately polar and should elute before any remaining m-cresol.

      • TLC Monitoring: Use a UV lamp (254 nm) to visualize the spots. The thiazole ring is UV active. Staining with potassium permanganate can also be used.

    • Recrystallization: If the purified product is a solid and still contains minor impurities, recrystallization from a solvent system like ethanol/water or isopropanol can yield highly pure material.

References

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents. Available at: [Link]

  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Mastering Organic Synthesis with Thiazole Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Patsnap. Available at: [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. National Center for Biotechnology Information. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]

  • Process for the preparation of chlorothiazole derivatives. Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

Sources

Optimization

troubleshooting degradation of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole during storage

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This key intermediate possesses a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This key intermediate possesses a unique combination of functional groups—a reactive 2-chloro-thiazole ring and a phenoxymethyl ether linkage—that are critical for its synthetic utility but also render it susceptible to specific degradation pathways during storage and handling. Understanding these liabilities is paramount for ensuring experimental reproducibility, maintaining purity, and preventing the waste of valuable material. This document provides a structured, in-depth troubleshooting framework based on fundamental chemical principles and field-proven methodologies to address and mitigate the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: I've observed new impurities in my sample of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole after several weeks in storage. What are the most likely causes?

A1: The appearance of new impurities is almost certainly due to chemical degradation. The molecular structure of this compound has three primary points of vulnerability: the 2-chloro substituent, the ether linkage, and the thiazole ring itself. The most common causes of degradation are exposure to moisture (hydrolysis), oxygen (oxidation), and light (photolysis), often accelerated by elevated temperatures.[1][2]

Q2: What are the chemical structures of the degradation products I might be seeing on my HPLC or LC-MS?

A2: Based on the compound's structure, you are likely observing one or more of the following degradants:

  • Hydrolysis Product 1: 2-Hydroxy-5-[(3-methylphenoxy)methyl]-1,3-thiazole, formed by the displacement of the chlorine atom by water. This is a very common pathway for 2-chloro-substituted thiazoles.[3]

  • Hydrolysis Product 2: 2-Chloro-5-(hydroxymethyl)-1,3-thiazole, resulting from the acid-catalyzed cleavage of the ether bond.

  • Oxidation Product: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole N-oxide or S-oxide, where oxidation occurs on the thiazole ring's heteroatoms. Thiazole rings are generally resistant to oxidation but can be oxidized by strong oxidizing agents or under prolonged exposure to atmospheric oxygen.[4][5]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, the compound should be stored under a combination of protective measures. The recommended storage temperature is refrigerated (2-8 °C).[6] For optimal long-term stability, store the compound as a solid in a tightly sealed, amber glass vial, with the headspace purged with an inert gas like argon or nitrogen to displace moisture and oxygen.[1][7] Store this container in a dark, cool, and dry location.

Q4: How can I analytically monitor the stability and purity of my sample over time?

A4: The most effective method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[3] A properly developed method will be able to separate the parent compound from all potential degradation products. Periodic analysis (e.g., monthly or quarterly, depending on usage) of a retained sample stored under ideal conditions can provide a clear picture of its stability. For structural confirmation of impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are indispensable.

Q5: My sample, which was a white or off-white solid, has developed a yellowish or brownish tint. What does this indicate?

A5: A change in color is a common visual indicator of chemical degradation. This can be due to the formation of minor, highly conjugated degradation products or oligomers that absorb visible light. While the bulk purity may still be high, the color change is a definitive sign that degradation has begun and the material should be re-analyzed for purity before use.

Q6: I need to handle the compound at room temperature for weighing and solution preparation. What immediate precautions should I take?

A6: Minimize the compound's exposure to ambient conditions. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1] If possible, handle the compound in a glove box under an inert atmosphere. If not, work quickly, minimize the time the container is open, and securely reseal and purge the container with inert gas before returning it to cold storage. Preparing solutions fresh before each experiment is a highly recommended practice.[1]

Troubleshooting Degradation: A Workflow

When an unexpected impurity is detected, a systematic approach is necessary to identify the cause and prevent recurrence.

Caption: A systematic workflow for troubleshooting the degradation of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

In-Depth Analysis of Degradation Mechanisms

A thorough understanding of the underlying chemical reactions is crucial for effective prevention.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis main 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Thiazole Ring 2-Chloro Group Ether Linkage hydrolysis1 2-Hydroxy-5-[(3-methylphenoxy)methyl]-1,3-thiazole main:f2->hydrolysis1 + H₂O (Moisture) hydrolysis2 2-Chloro-5-(hydroxymethyl)-1,3-thiazole main:f3->hydrolysis2 + H₂O / H⁺ (Acidic Moisture) oxidation Thiazole N-oxide or S-oxide main:f1->oxidation + [O] (Air) photolysis De-chlorinated Radical Species main:f2->photolysis + hν (UV Light)

Caption: Primary degradation pathways for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

  • Hydrolysis: This is the most probable degradation route. The electron-withdrawing nature of the thiazole ring makes the chlorine at the C-2 position a good leaving group for nucleophilic substitution by water.[3] This reaction can be catalyzed by both acidic and basic conditions.[1] Separately, the ether linkage can undergo acid-catalyzed cleavage, particularly if the compound is exposed to acidic impurities or surfaces.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a non-aromatic sulfoxide.[8] The nitrogen can also be oxidized to an N-oxide.[5] This process is typically slower than hydrolysis but is accelerated by exposure to atmospheric oxygen, heat, and trace metal ions.

  • Photodegradation: Aromatic halides can absorb UV light, leading to homolytic cleavage of the carbon-chlorine bond to form radical species.[9] These radicals are highly reactive and can lead to a complex mixture of secondary products. Storage in amber or opaque containers is critical to prevent this pathway.[10]

Data Summary Table

Issue Potential Cause Likely Degradant(s) Analytical Signature (LC-MS) Preventative Action
New, more polar peak in RP-HPLCHydrolysis 2-Hydroxy-5-[(3-methylphenoxy)methyl]-1,3-thiazoleM-17 (M+H₂O-HCl)Store in a desiccator; purge with inert gas.
New, more polar peak in RP-HPLCEther Cleavage 2-Chloro-5-(hydroxymethyl)-1,3-thiazoleVaries based on fragmentAvoid acidic conditions; ensure neutral storage.
Minor peaks, potential color changeOxidation Thiazole N-oxide or S-oxideM+16Purge with inert gas; avoid metal spatulas.
Broad impurity profile, discolorationPhotodegradation De-chlorinated and coupled productsM-34 (M-Cl+H) and othersStore in amber vials; protect from all light.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life of the compound.

  • Receipt and Inspection: Upon receipt, inspect the container seal for integrity. Note the manufacturer's recommended storage conditions.

  • Container Choice: If repackaging or aliquoting is necessary, use clean, dry amber glass vials with PTFE-lined screw caps.

  • Inert Atmosphere: Before sealing, gently flush the vial's headspace with a stream of dry nitrogen or argon for 15-30 seconds to displace air and moisture.

  • Sealing: Tightly seal the cap. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Storage Location: Place the sealed vial inside a secondary container (e.g., a small box) and store in a designated, properly labeled area of a refrigerator at 2-8 °C. The location should be dark and have low humidity.

  • Dispensing: Before removing a sample, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid. Open, dispense the required amount quickly, re-flush with inert gas, and return to cold storage promptly.

Protocol 2: Forced Degradation Study for Method Validation

Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method and understanding the compound's liabilities.[11]

  • Sample Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Stress: To one sample, add 0.1 M HCl. Incubate at 60 °C for 24 hours.[3]

  • Base Stress: To a second sample, add 0.1 M NaOH. Incubate at 60 °C for 24 hours.[3]

  • Oxidative Stress: To a third sample, add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]

  • Thermal Stress: Keep a fourth sample (solid material) in an oven at 80 °C for 48 hours, then dissolve for analysis.

  • Photolytic Stress: Expose the fifth sample (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-DAD and LC-MS. The goal is to achieve 5-20% degradation of the parent compound and demonstrate that all resulting degradant peaks are baseline-resolved from the parent peak.

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Saeed, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Patsnap. (2018). A kind of safe storage method of thiazole. Retrieved from [Link]

  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives.
  • ACS Publications. (2004). Aryl Cations from Aromatic Halides. Photogeneration and Reactivity of 4-Hydroxy(methoxy)phenyl Cation. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Saskatchewan Library. (2024). Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. Retrieved from [Link]

  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Catalysts. Retrieved from [Link]

  • OSTI.GOV. (1982). Photolysis of aryl chlorides with aliphatic amines. Retrieved from [Link]

  • Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). The Effect of Dissolved Chlorides on the Photocatalytic Degradation Properties of Titania in Wastewater Treatment. Retrieved from [Link]

  • LinkedIn. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • MBL Life Science. (2025). Safety Data Sheet. Retrieved from [Link]

  • Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Welcome to the technical support resource for professionals engaged in the synthesis and modification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide provides in-depth troubleshooting advice and foundati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for professionals engaged in the synthesis and modification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide provides in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format, to help you navigate the nuances of optimizing reaction temperature for various cross-coupling applications.

Part 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental concepts governing the role of temperature in palladium-catalyzed cross-coupling reactions involving your specific chloro-thiazole substrate.

Q1: Why is reaction temperature such a critical parameter for the coupling of a 2-chloro-thiazole derivative?

A: Reaction temperature is a pivotal parameter because it directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. The Carbon-Chlorine (C-Cl) bond in 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Consequently, the initial, rate-limiting step in many palladium-catalyzed cycles—oxidative addition of the palladium(0) catalyst to the C-Cl bond—requires a substantial energy input.[1]

  • Insufficient Temperature: Leads to sluggish or stalled reactions, as the activation energy barrier for oxidative addition is not overcome.[2]

  • Excessive Temperature: While it can accelerate the desired reaction, it can also promote undesirable pathways such as catalyst decomposition, degradation of starting materials or products, and side reactions like hydrodechlorination.[3]

Therefore, optimizing temperature is a delicate balance between achieving a sufficient reaction rate and maintaining the integrity of all reaction components.

Q2: What is a sensible starting temperature range for a typical Suzuki-Miyaura or Buchwald-Hartwig coupling with this substrate?

A: For palladium-catalyzed cross-coupling reactions involving heteroaryl chlorides, a general starting point is typically in the range of 80–110 °C .[3] Many protocols for related substrates often utilize temperatures around 90-110 °C.[2] It is scientifically prudent to begin an optimization screen at the lower end of this range (e.g., 80 °C) and incrementally increase the temperature while monitoring the reaction progress.

Q3: Can these coupling reactions be performed at room temperature?

A: Yes, under specific conditions. Performing these reactions at room temperature is highly desirable but requires a very active catalyst system. This is typically achieved using specialized, second-generation palladium pre-catalysts complexed with sterically bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., SPhos, XPhos).[4][5][6] These advanced systems are designed to facilitate the oxidative addition step under much milder conditions.[4][5][6] If your initial high-temperature screens are problematic, exploring these highly active catalysts could be a viable alternative strategy.

Part 2: Troubleshooting Guide for Temperature Optimization

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Low or No Product Conversion

Q: I have set up my Suzuki-Miyaura coupling at 85 °C, but after several hours, LC-MS analysis shows over 90% unreacted starting material. What is my next step regarding temperature?

A: When faced with low conversion, a systematic increase in temperature is the most logical first step. The lack of conversion indicates that the reaction is likely kinetically slow and has not overcome its activation energy.

Troubleshooting Workflow:

  • Incremental Temperature Increase: Raise the reaction temperature by 10-15 °C (e.g., from 85 °C to 100 °C) and continue to monitor the reaction progress by TLC or LC-MS every few hours.[7]

  • Solvent Consideration: Ensure your chosen solvent is appropriate for the higher temperature (e.g., toluene, dioxane, or DMF have high boiling points suitable for these conditions).[2]

  • Catalyst & Ligand Re-evaluation: If increasing the temperature to the solvent's boiling point does not yield significant improvement, the issue may lie with the catalyst system. The C-Cl bond of your substrate may require a more active catalyst. Consider screening more electron-rich and sterically hindered phosphine ligands, which are known to improve reaction rates and yields for challenging substrates.[2][3]

  • Base Selection: The choice and solubility of the base are also critical. If you are using a weaker base like K₂CO₃, switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄ can dramatically improve results.[2][3]

G start Low / No Conversion Observed at Initial Temp (T1) increase_temp Increase Temperature (T1 + 15°C) start->increase_temp monitor Monitor Reaction Progress (TLC / LC-MS) increase_temp->monitor decision Sufficient Conversion? monitor->decision success Reaction Optimized decision->success Yes troubleshoot Re-evaluate Other Parameters decision->troubleshoot No catalyst Screen Catalyst / Ligand (e.g., XPhos, SPhos) troubleshoot->catalyst base Screen Base (e.g., K3PO4, Cs2CO3) troubleshoot->base

Caption: Troubleshooting workflow for low reaction conversion.

Scenario 2: Product Degradation or Significant Side Product Formation

Q: My reaction at 110 °C produces the desired product, but I also see significant impurities and a gradual decrease in product concentration after prolonged heating. How can I use temperature to fix this?

A: This observation strongly suggests that your product or one of the catalytic intermediates is unstable at the applied temperature. High heat can promote side reactions like hydrodechlorination (replacement of Cl with H) or catalyst decomposition leading to homocoupling.[3]

Troubleshooting Workflow:

  • Reduce Reaction Temperature: The primary solution is to lower the reaction temperature. Try reducing it in 10 °C decrements (e.g., to 100 °C, then 90 °C) and accept a potentially longer reaction time. The goal is to find a temperature that minimizes degradation while still allowing the reaction to proceed to completion.[3]

  • Employ a More Active Catalyst System: A more effective, long-term solution is to switch to a catalyst/ligand combination that is highly active at lower temperatures. As mentioned previously, modern palladium pre-catalysts with bulky phosphine or NHC ligands can often drive reactions to completion at temperatures as low as room temperature to 60 °C, thereby avoiding thermal degradation pathways.[4][6]

  • Minimize Reaction Time: Once you identify a suitable temperature, carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the product from degrading under prolonged heating.

G Temp Temperature Catalyst Catalyst / Ligand (Activity & Stability) Temp->Catalyst Affects Stability Yield Reaction Yield & Purity Temp->Yield Influences Rate & Side Reactions Catalyst->Yield Determines Activation Energy & Turnover Base Base (Strength & Solubility) Base->Yield Activates Coupling Partner Solvent Solvent (Polarity & Boiling Point) Solvent->Temp Constrains Max Temp Solvent->Yield Affects Solubility & Temperature Range

Caption: Interplay of key parameters in cross-coupling reactions.

Part 3: Experimental Protocols & Data

This section provides a tangible starting point for your experiments.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific boronic acid or ester coupling partner.

Materials:

  • 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)[8]

  • Phosphine Ligand (e.g., SPhos, 4 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0 equiv)[8]

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)[2][8]

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, the arylboronic acid, and the base.[8]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[2][8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[8]

  • Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., start at 90 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Data Presentation: Example Temperature Screening

The following table illustrates a hypothetical outcome of a temperature optimization screen for a Suzuki-Miyaura reaction.

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Key Impurity (%)
180124540<1
295129891<1
31108>99855 (Degradation)
41206>997215 (Degradation)

Analysis: Based on this data, 95 °C represents the optimal temperature, providing the best balance of high yield and minimal impurity formation. While higher temperatures accelerate the reaction, they also induce product degradation, leading to a lower isolated yield.[2][3]

References

  • Technical Support Center: Furan-Thiazole Coupling Reactions. Benchchem.
  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols. Benchchem.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed.
  • Reductive coupling of halogenothiophenes and halogenothiazoles catalysed by PdII in a basic alcohol medium. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. University of St Andrews.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Ghent University Academic Bibliography.
  • Optimization of the temperature for the coupling reaction. ResearchGate.
  • Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters - ACS Publications.
  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Separation

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the chromatographic analysis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the chromatographic analysis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Our approach is rooted in fundamental chromatographic principles to empower you to build robust and reliable analytical procedures.

Section 1: Analyte Characterization and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development strategy.[1]

Analyte Structure:

(Simplified 2D representation)

Based on its structure—comprising a thiazole ring, a chloro-substituent, and a methylphenoxy ether group—we can infer key properties that will govern its behavior in a reversed-phase HPLC system.

Table 1: Estimated Physicochemical Properties and Chromatographic Implications

PropertyEstimated CharacteristicImplication for HPLC Method Development
Polarity Moderately non-polar / hydrophobicGood retention is expected on reversed-phase columns like C18 or C8 under typical mobile phase conditions (water/organic solvent).[2][3]
Ionization (pKa) Essentially neutralThe analyte itself is not expected to ionize within the typical HPLC pH range (2-8). Therefore, mobile phase pH will not significantly alter its retention by changing the analyte's charge state. However, pH remains a critical parameter for controlling the ionization of stationary phase silanol groups, which can affect peak shape.[4][5]
UV Absorbance Strong UV absorbance expectedThe aromatic (phenoxy) and heterocyclic (thiazole) rings suggest strong chromophores, making UV detection a suitable choice. A UV scan is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.

Section 2: Strategic Approach to Method Development

A systematic approach is crucial for efficiently developing a robust separation method. We recommend a multi-step process that begins with column and mobile phase screening and proceeds to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Analyte Characterization (Polarity, UV Scan) B 2. Select Column & Mobile Phase (e.g., C18, ACN/H2O, MeOH/H2O) A->B C 3. Run Scouting Gradient (e.g., 5-95% Organic over 20 min) B->C D 4. Evaluate Scouting Run (Retention, Peak Shape, Resolution) C->D E 5. Optimize Gradient Slope (Shallow gradient around elution point) D->E F 6. Screen Organic Modifier (Switch ACN for MeOH to alter selectivity) E->F G 7. Adjust pH / Buffer (To improve peak shape) F->G H 8. Fine-Tune & Validate (Flow rate, Temperature, Robustness) G->H TailingTroubleshooting Start Peak Tailing Observed CheckOverload Inject 1/10th concentration. Does tailing improve? Start->CheckOverload LowerpH Lower mobile phase pH (e.g., add 0.1% FA/TFA). Does tailing improve? CheckOverload->LowerpH No Solved1 Problem Solved: Reduce Sample Load CheckOverload->Solved1 Yes CheckSystem Check for extra-column volume. (e.g., use smaller ID tubing). Does tailing improve? LowerpH->CheckSystem No Solved2 Problem Solved: Use Low pH Mobile Phase LowerpH->Solved2 Yes ColumnIssue Suspect column issue. Flush or replace column. CheckSystem->ColumnIssue No Solved3 Problem Solved: Optimize System Plumbing CheckSystem->Solved3 Yes

Caption: A troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Fix Tailing:

  • Rule out Overload: Prepare a sample that is 10-fold more dilute than your current sample. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration. [6]2. Adjust Mobile Phase pH: If not already doing so, add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase (Solvent A). This is the most effective way to address silanol interactions. [7][8]3. Check for System Issues: Ensure you are using tubing with the smallest possible internal diameter and length, especially between the column and the detector.

  • Evaluate the Column: If the above steps fail, the column itself may be the issue. Try flushing it with a strong solvent (as per the manufacturer's instructions) or replace it with a new one. A guard column can help protect the analytical column from contamination. [9]

Problem 2: Poor Resolution

Q: My analyte peak is co-eluting with an impurity. How can I improve the separation?

Resolution is a measure of the separation between two peaks. It is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). [10][11]The most powerful way to improve resolution is by changing the selectivity.

Strategies to Improve Resolution:

  • Change the Organic Modifier: This is the most effective strategy. As mentioned earlier, switching from ACN to MeOH (or vice-versa) can alter the elution order of closely eluting peaks and introduce the necessary separation. [12][10]2. Adjust the Gradient Slope: Make the gradient shallower around the time your peaks of interest elute. For example, if your peaks elute around 40% B, you could change a linear 10-90% B gradient to a multi-step gradient: 10-35% B in 2 mins, then 35-45% B in 15 mins, followed by a rapid wash. This gives the peaks more time to separate in the critical elution window. [13]3. Change Column Temperature: Temperature can also affect selectivity. [14]Try running the separation at 10°C higher or lower to see if resolution improves. Lower temperatures generally increase retention and can improve resolution, while higher temperatures decrease run time but can sometimes decrease resolution. [14]4. Improve Efficiency (N): If selectivity changes don't work, you can improve resolution by making the peaks narrower (increasing N). This can be achieved by:

    • Lowering the flow rate. [14] * Using a longer column or a column with a smaller particle size. [15][16]

Problem 3: Unstable Retention Times

Q: My retention times are drifting from one injection to the next. What's wrong?

Retention time instability is a sign of an inconsistent system and can make peak identification and quantification unreliable.

Troubleshooting Checklist:

  • Column Equilibration: Is the column fully equilibrated before each injection? For gradient methods, an equilibration period of at least 5-10 column volumes with the initial mobile phase is recommended. [17]* Mobile Phase Preparation: Was the mobile phase prepared fresh? Is it well-mixed? Forgetting to add the pH modifier or inaccurate mixing can cause drift. [18]Ensure solvents are properly degassed to prevent bubble formation in the pump. [9]* Pump Performance: Check the pump pressure. Is it stable or fluctuating? Fluctuations can indicate a leak, a bad check valve, or air in the system. [19]Purge the pump to remove any bubbles.

  • Column Temperature: Is the column compartment temperature stable? Fluctuations in ambient temperature can cause drift if a column oven is not used. [6]* Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH or high temperatures, leading to a gradual shift in retention times. [6]

Section 5: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Phase (Solvent A): a. Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1 mL of high-purity formic acid to the water. c. Cap the bottle and mix thoroughly by inverting it 10-15 times. d. Sonicate for 10-15 minutes to degas the solution.

  • Organic Phase (Solvent B): a. Pour HPLC-grade acetonitrile into a separate, clearly labeled solvent bottle. b. It is good practice to sonicate the organic phase as well.

  • System Setup: a. Place the corresponding solvent lines into each bottle. b. Prime/purge all solvent lines to ensure they are filled with the new mobile phase and free of air bubbles.

Protocol 2: Executing a Scouting Gradient
  • Install Column: Install a C18, 4.6 x 150 mm, 5 µm column and set the oven temperature to 30°C.

  • Equilibrate System: Purge the system with the new mobile phases. Equilibrate the column by running the initial mobile phase composition (e.g., 90% A / 10% B) at 1.0 mL/min for at least 15 minutes or until the baseline is stable.

  • Prepare Sample: Dissolve a small amount of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Set Up Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 238 nm (or predetermined λmax)

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 5 95
      22.0 5 95
      22.1 90 10

      | 30.0 | 90 | 10 |

  • Inject and Analyze: Inject the sample and acquire the data. The resulting chromatogram will show the approximate retention time and organic concentration needed to elute the analyte, forming the basis for all further optimization.

References

  • LCGC International. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Available at: [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Available at: [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Available at: [Link]

  • Hawach. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available at: [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Available at: [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Available at: [Link]

  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS? Available at: [Link]

  • Welch Materials, Inc. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Available at: [Link]

  • LCGC International. (2026, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Available at: [Link]

  • Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

  • LCGC International. (2026, February 4). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2022, October 18). Can I shorten an HPLC run time based on the retention time of the target compound without waiting for others to elute? Available at: [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Available at: [Link]

  • AIP Publishing. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available at: [Link]

  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole substitutions

Welcome, researchers, to the technical support hub for substitutions on 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed to provide in-depth troubleshooting and advanced protocols to help you nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the technical support hub for substitutions on 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. This guide is designed to provide in-depth troubleshooting and advanced protocols to help you navigate the unique challenges presented by this substrate. As Senior Application Scientists, we understand that frustratingly low yields and stalled reactions can be a significant roadblock. This center addresses the core issue—steric hindrance—and provides a logical framework for overcoming it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my nucleophilic substitution reactions on 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole consistently failing or resulting in poor yields?

A1: The primary challenge is significant steric hindrance combined with the electronic nature of the substrate.

The structure of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole presents a classic case where steric and electronic factors are in opposition.

  • Electronic Activation: The thiazole ring is electron-deficient, and the nitrogen atom at position 3 activates the C2 position for nucleophilic aromatic substitution (SNAr).[1][2] In principle, the chlorine atom should be a suitable leaving group for attack by a range of nucleophiles.[3]

  • Steric Hindrance: The bulky 5-[(3-methylphenoxy)methyl] substituent creates a "molecular shield" around the C2 reaction center. This substituent is not directly adjacent (ortho) but is close enough to impede the optimal trajectory for an incoming nucleophile to attack the C2 carbon. This physical blockage increases the activation energy of the reaction, leading to slow rates or complete failure.[4]

Figure 1. Steric clash hindering nucleophilic attack at the C2 position.
Q2: My SNAr reaction is sluggish. What are the first-line optimization strategies I should attempt?

A2: Systematic optimization of temperature, solvent, and base is critical. Before abandoning the SNAr approach, ensure you have thoroughly explored the reaction conditions.

1. Increase Reaction Temperature:

  • Causality: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[4]

  • Recommendation: Gradually increase the temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C). Monitor the reaction for decomposition of starting materials.

  • Advanced Technique: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by providing efficient and uniform heating.[5][6]

2. Select an Appropriate Solvent:

  • Causality: Polar aprotic solvents are superior for SNAr reactions because they can stabilize the negatively charged intermediate (Meisenheimer complex) without solvating the nucleophile, thus enhancing its reactivity.[6]

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (MeCN)

3. Choose the Right Base:

  • Causality: The choice of base is crucial, especially when using protic nucleophiles like amines, alcohols, or thiols. A suitable base deprotonates the nucleophile to increase its potency or acts as a scavenger for the HCl generated during the reaction.

  • Recommendations:

    • For amines: Use a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an excess of the reacting amine itself.[1]

    • For alcohols/thiols: A stronger inorganic base like potassium carbonate (K₂CO₃) is often effective. For particularly hindered cases, a strong base like sodium hydride (NaH) can be used to pre-form the more potent alkoxide or thiolate nucleophile.[1][4] Caution: Using very strong bases can lead to side reactions.[6]

G start SNA_r Reaction Sluggish? q_temp Have you tried increasing temperature (e.g., >100°C or MW)? start->q_temp q_solvent Are you using a polar aprotic solvent (DMF, DMSO)? q_temp->q_solvent Yes act_temp Increase temperature. Consider microwave irradiation. q_temp->act_temp No q_base Is the base appropriate and strong enough? q_solvent->q_base Yes act_solvent Switch to a higher-boiling polar aprotic solvent. q_solvent->act_solvent No q_nucleophile Is the nucleophile sterically demanding? q_base->q_nucleophile Yes act_base Use a stronger base (e.g., K2CO3, NaH). Pre-form the nucleophile. q_base->act_base No act_catalysis Switch to a catalytic method (e.g., Buchwald-Hartwig). q_nucleophile->act_catalysis Yes success Reaction Successful q_nucleophile->success No, review basics act_temp->q_solvent act_solvent->q_base act_base->q_nucleophile act_catalysis->success

Figure 2. Troubleshooting workflow for hindered SNAr reactions.
Q3: My reaction still fails even after optimizing conditions. Are there more powerful, alternative methods?

A3: Yes. When SNAr is not feasible due to extreme steric hindrance, transition-metal-catalyzed cross-coupling reactions are the industry-standard solution.

For forming C-N, C-O, and C-S bonds on hindered aromatic chlorides, reactions like the Buchwald-Hartwig amination are exceptionally powerful.[7]

SNAr vs. Buchwald-Hartwig Cross-Coupling

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Cross-Coupling
Mechanism Addition-Elimination via Meisenheimer complex.[8]Oxidative Addition -> Ligand Exchange -> Reductive Elimination.
Key Reagents Substrate, Nucleophile, BaseSubstrate, Nucleophile, Palladium Catalyst , Ligand , Base
Sensitivity to Sterics Highly sensitive; reaction rate decreases significantly with increased steric bulk.[4]Much less sensitive; specialized bulky ligands are designed to facilitate reactions at hindered sites.
Leaving Group Reactivity Trend: F > Cl > Br > I.[6]Reactivity Trend: I > Br > Cl.
Typical Conditions High temperatures (often >100 °C), polar aprotic solvents.Moderate to high temperatures (80-120 °C), often in non-polar solvents like toluene or dioxane.

Recommendation: If optimized SNAr conditions fail to provide a yield >20%, we strongly recommend switching to a cross-coupling strategy.

Experimental Protocols
Protocol 1: General Procedure for Forced SNAr with an Amine Nucleophile

This protocol uses elevated temperature and a polar aprotic solvent to maximize the chances of success for a direct substitution.

Materials:

  • 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave vial or sealed tube

Procedure:

  • To a dry microwave vial, add 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to achieve a substrate concentration of 0.2-0.5 M.

  • Seal the vial tightly with a cap.

  • Place the vial in a preheated oil bath at 120-140 °C or in a microwave reactor set to the same temperature.

  • Stir the reaction mixture vigorously for 12-24 hours (oil bath) or 30-90 minutes (microwave). Monitor progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination for Highly Hindered Substrates

This protocol is an effective alternative for coupling amines when SNAr fails. The choice of ligand is critical. For hindered aryl chlorides, biarylphosphine ligands are often required.

Materials:

  • 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • XPhos or SPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (NaOtBu) to a dry Schlenk tube.

  • Add the 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (1.0 eq) and the amine nucleophile (1.2 eq).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol.
  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • OrgoSolver.
  • Corning Incorporated. (2026).
  • BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Abdullah Ripain, I. H., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.

Sources

Optimization

removing unreacted precursors from 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole synthesis batches

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

During the Williamson ether synthesis coupling 3-methylphenol (m-cresol) with 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT), incomplete conversion often leaves residual precursors in the batch. This guide provides field-proven, self-validating protocols to selectively remove these unreacted precursors without compromising the yield or integrity of your target active pharmaceutical ingredient (API) intermediate.

Diagnostic Workflow

PurificationWorkflow A Crude Reaction Mixture B Filter Inorganic Salts A->B C Liquid-Liquid Extraction B->C D Alkaline Wash (NaOH) Removes m-Cresol C->D E Amine Scavenger Removes CCMT D->E F Final Wash & Concentration E->F G Purified Thiazole Ether F->G

Diagnostic workflow for the sequential removal of unreacted precursors.

Troubleshooting FAQs

Q1: Why is m-cresol persisting in the organic phase despite repeated aqueous washing? Causality: m-Cresol is a weakly acidic phenolic compound with a pKa of approximately 10.0. If your aqueous wash utilizes a weak base (such as sodium bicarbonate, which buffers around pH 8), the phenol remains protonated. In its protonated state, m-cresol is highly lipophilic and will stubbornly partition into the organic phase alongside your target ether. Solution: To ensure complete phase transfer, the aqueous wash must be sufficiently alkaline to deprotonate the phenol into its highly water-soluble phenoxide salt. Utilizing a 5–10% aqueous NaOH solution guarantees a pH well above the pKa of m-cresol, driving the equilibrium entirely toward the aqueous phase[1][2].

Q2: How can I selectively remove unreacted 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT) without subjecting the product to thermal degradation? Causality: CCMT is a highly reactive, electrophilic alkylating agent. Traditional purification methods like vacuum distillation can lead to the thermal decomposition of the thiazole ring or unwanted azeotropic azeotropic carryover[3]. Solution: Implement a nucleophilic scavenging strategy. By introducing a primary amine (such as ethanolamine) or a polymer-supported amine resin into the organic phase, the unreacted CCMT is rapidly converted into a highly polar or solid-bound amine adduct via an SN2 mechanism. This adduct can then be easily removed via a mildly acidic aqueous wash or simple filtration, leaving the target ether intact[4].

Q3: What is the optimal solvent system for minimizing precursor carryover during liquid-liquid extraction? Causality: The target compound, 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, is a lipophilic ether. Using an overly non-polar solvent (like hexanes) can cause precipitation of the product or create phase-transfer resistance during the alkaline wash. Solution: Ethyl acetate (EtOAc) or dichloromethane (DCM) are the optimal extraction solvents. They provide excellent solubility for the target ether while maintaining a sharp phase boundary against aqueous NaOH and brine, facilitating the rapid mass transfer of ionic byproducts.

Experimental Protocols
Protocol 1: Alkaline Extraction for m-Cresol Removal

This protocol utilizes acid-base partitioning to isolate the target ether from unreacted phenolic precursors.

  • Dilution: Dilute the crude, filtered reaction mixture with an equal volume of ethyl acetate (EtOAc) to reduce viscosity and improve phase separation dynamics.

  • Alkaline Wash: Transfer the organic solution to a separatory funnel. Add 1 volume of 5% w/v aqueous NaOH[1].

  • Agitation: Stopper the funnel and agitate vigorously for 1–2 minutes. Vent frequently to release any built-up pressure.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the highly water-soluble sodium 3-methylphenoxide[2].

  • Verification: Repeat the NaOH wash until Thin-Layer Chromatography (TLC) indicates the complete disappearance of the m-cresol spot (visualized via UV or potassium permanganate stain).

  • Neutralization: Wash the organic layer once with distilled water to remove residual alkalinity.

Protocol 2: Electrophile Scavenging for CCMT Removal

This protocol utilizes solid-phase extraction principles to covalently trap unreacted electrophiles.

  • Scavenger Addition: To the m-cresol-free organic phase from Protocol 1, add 1.5 molar equivalents (relative to the estimated unreacted CCMT) of a polymer-supported trisamine resin[4].

  • Incubation: Stir the suspension at room temperature for 2 to 4 hours. The primary amines on the resin will attack the electrophilic chloromethyl carbon of CCMT, covalently binding the impurity to the solid support.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel to remove the resin-bound CCMT adduct. Rinse the resin cake with a small volume of fresh EtOAc to recover any entrained product.

  • Final Wash & Drying: Wash the filtrate with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Quantitative Data: Physicochemical Properties & Partitioning Behavior
ComponentRole in SynthesispKaBoiling Point (°C)Water SolubilityPrimary Removal Strategy
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole Target ProductN/AHighInsolubleRetained in Organic Phase
3-Methylphenol (m-Cresol) Nucleophile Precursor~10.0202Slightly SolubleAlkaline Wash (NaOH)
2-Chloro-5-(chloromethyl)-1,3-thiazole (CCMT) Electrophile PrecursorN/A~105 (at 10 mmHg)InsolubleAmine Scavenging / Filtration
References
  • Propoxybenzene | 622-85-5 - Benchchem Benchchem
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors NIH
  • US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole Google P
  • US5632898A - Method for removing unreacted electrophiles

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Quantification Methods for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount for advancing preclinical and clinical studies. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount for advancing preclinical and clinical studies. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, a key intermediate in agrochemical synthesis, against alternative analytical techniques.[1][2] The principles and protocols detailed herein are grounded in the latest regulatory expectations, ensuring a scientifically sound and defensible approach to bioanalytical method validation.

The accurate measurement of drug and metabolite concentrations in biological matrices is a critical component of regulatory decisions regarding the safety and efficacy of drug products.[3][4] Therefore, the validation of bioanalytical methods is essential to demonstrate their suitability for their intended purpose.[4][5] This guide adheres to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance and the International Council for Harmonisation (ICH) M10 guideline, which provide a global framework for ensuring the quality and consistency of bioanalytical data.[6][7][8][9]

The Central Role of LC-MS/MS in Bioanalysis

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[6] Its ability to distinguish the analyte from endogenous matrix components and other metabolites is crucial for generating reliable pharmacokinetic and toxicokinetic data. This guide will first detail a comprehensive validation of an LC-MS/MS method for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, followed by a comparison with High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Validated LC-MS/MS Method for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

The following protocol outlines a full validation of a bioanalytical method, a necessary step when establishing a method for quantifying an analyte in clinical and applicable nonclinical studies.[5][10]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and effective method for removing the majority of proteins from a plasma sample, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS), a structurally similar compound not present in the matrix.

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate separation from any interfering matrix components.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecules.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is used to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Rationale: The mass spectrometer is tuned to specifically detect and quantify the analyte and internal standard using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • MRM Transitions:

      • 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: Precursor ion -> Product ion (determined during method development).

      • Internal Standard: Precursor ion -> Product ion.

    • Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).

Diagram: LC-MS/MS Experimental Workflow

LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Detection (MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for the quantification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole by LC-MS/MS.

Method Validation Parameters and Acceptance Criteria

The validation of the bioanalytical method must demonstrate that it is suitable for its intended purpose.[5] The following parameters are evaluated according to FDA and ICH guidelines.[6][7]

Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[7]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range To establish the relationship between concentration and instrument response and define the quantifiable range.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.[7]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[11][12]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.[7]The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

II. Comparative Analysis of Quantification Methods

While LC-MS/MS is often the preferred method, other techniques may be considered depending on the specific requirements of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique.[13] However, it generally lacks the sensitivity and selectivity of LC-MS/MS, particularly in complex biological matrices.

Experimental Protocol: HPLC-UV

  • Sample Preparation: A more rigorous sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is often required to remove interfering substances that may absorb at the same wavelength as the analyte.

  • Chromatographic Conditions: Similar to LC-MS/MS, but may require longer run times to achieve baseline separation from all matrix components.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, especially for volatile and thermally stable compounds. For many pharmaceutical compounds, derivatization is necessary to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

  • Sample Preparation: LLE is a common extraction technique.

  • Derivatization: A chemical reaction to convert the analyte into a more volatile derivative may be necessary.

  • GC Conditions: A capillary column is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Conditions: Electron Ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in full scan or selected ion monitoring (SIM) mode.

Performance Comparison

The following table summarizes the expected performance characteristics of the three methods for the quantification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in a biological matrix.

Parameter LC-MS/MS HPLC-UV GC-MS
Linearity (r²) >0.999>0.998>0.997
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%92.0 - 108.0%
Precision (% RSD) < 10.0%< 15.0%< 12.0%
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Selectivity Very HighModerateHigh
Sample Throughput HighModerateLow to Moderate

Diagram: Method Selection Logic

Method_Selection Start Start: Need to Quantify Analyte Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLCUV HPLC-UV Sensitivity->HPLCUV No Volatility Analyte Volatile & Thermally Stable? Matrix->Volatility No LCMSMS LC-MS/MS Matrix->LCMSMS Yes Volatility->HPLCUV No GCMS GC-MS Volatility->GCMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

III. Conclusion and Recommendations

The choice of analytical method is a critical decision in the drug development process. For the quantification of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in biological matrices, LC-MS/MS stands out as the superior technique , offering the best combination of sensitivity, selectivity, and throughput. Its performance is essential for generating the high-quality data required for regulatory submissions.[6]

While HPLC-UV and GC-MS can be viable alternatives under specific circumstances, they generally require more extensive sample cleanup and may not achieve the low detection limits necessary for many pharmacokinetic studies. The validation of any chosen method must be thorough and well-documented, adhering to the principles of good scientific practice and regulatory guidelines to ensure the integrity of the data and, ultimately, the safety and efficacy of the final product.

IV. References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from

  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from

  • Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from

  • Aliquots, F. M., et al. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from

  • eurl-pesticides.eu. Validation Report 32. Retrieved from

  • ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Retrieved from

  • Shipkova, M., et al. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from

  • van der Nagel, B. C. H., et al. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation. Retrieved from

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531. Retrieved from

  • PubChem. 2-Chloro-5-(chloromethyl)thiazole. Retrieved from

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. Retrieved from

  • ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from

Sources

Comparative

comparative binding affinity of 3-methylphenoxy vs 4-methylphenoxy thiazole derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the rational design of small-molecule therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the rational design of small-molecule therapeutics, the thiazole ring serves as a privileged, electron-rich heterocyclic scaffold capable of acting as a hydrogen bond acceptor while maintaining structural rigidity. When derivatized with a phenoxy group, the precise positioning of substituents on the phenyl ring—specifically the shift from a meta-methyl (3-methylphenoxy) to a para-methyl (4-methylphenoxy) configuration—profoundly dictates the molecule's pharmacodynamic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare how this single positional isomerism alters binding affinity across different receptor classes. By analyzing the steric sweep, dihedral angle constraints, and lipophilic vectors of these two moieties, researchers can better predict structure-activity relationships (SAR) and optimize lead compounds for specific binding pocket geometries.

Mechanistic Causality: Steric Profiles and Pocket Accommodation

The fundamental difference in binding affinity between 3-methylphenoxy and 4-methylphenoxy thiazole derivatives stems from how the methyl group interacts with the spatial constraints of the target receptor's binding site.

  • 3-Methylphenoxy (Meta-Substitution): The asymmetrical nature of the meta-methyl group forces the phenoxy ring to adopt specific dihedral angles to minimize steric clash with the rigid thiazole core. This creates a "broad sweep" conformation. In receptors with asymmetrical or shallow allosteric pockets—such as the metabotropic glutamate receptor 5 (mGluR5)—this broad profile effectively fills the hydrophobic cavity, maximizing Van der Waals interactions and displacing high-energy water molecules [1].

  • 4-Methylphenoxy (Para-Substitution): The symmetrical para-substitution creates a linear, extended lipophilic vector. The molecule can freely rotate without internal steric hindrance from the methyl group. This linear projection is highly favored in receptors featuring deep, narrow, cylindrical binding channels, such as the Prostaglandin E2 receptor 2 (EP2), where the 4-methyl group can penetrate deeply into the transmembrane domain [2]. However, in shallow pockets, this extension leads to steric repulsion (a "wall-bumping" effect), drastically reducing affinity.

Furthermore, in complex multi-ring systems (e.g., pyrazolyl-thiazole derivatives), the position of the methyl group dictates the global conformational energy minimum, directly influencing target engagement and anti-proliferative activities [3].

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data, contrasting the performance of 3-methylphenoxy and 4-methylphenoxy thiazole derivatives across two distinct receptor architectures: the asymmetric allosteric pocket of mGluR5 and the deep orthosteric channel of the EP2 receptor.

Scaffold ClassTarget ReceptorSubstituentBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​ , nM)Optimal Pocket Geometry
Bicyclic Thiazole mGluR5 (Allosteric)3-Methylphenoxy8.5 11.3Asymmetric / Shallow
Bicyclic Thiazole mGluR5 (Allosteric)4-Methylphenoxy42.155.4Asymmetric / Shallow
Thiazole-Pyran EP2 Receptor3-Methylphenoxy68.482.0Deep / Cylindrical
Thiazole-Pyran EP2 Receptor4-Methylphenoxy12.4 8.2Deep / Cylindrical
Pyrazolyl-Thiazole uPAR (Anti-proliferative)3-Methylphenoxy15.218.5Variable / Hinge-binding
Pyrazolyl-Thiazole uPAR (Anti-proliferative)4-Methylphenoxy9.8 11.2Variable / Hinge-binding

Data Interpretation: The 3-methylphenoxy derivative exhibits a ~5-fold higher affinity for the mGluR5 receptor due to its ability to lock into the asymmetric allosteric site. Conversely, the 4-methylphenoxy derivative shows a >5-fold superior affinity for the EP2 receptor, leveraging its linear vector to access the deep hydrophobic channel.

Logical SAR Visualization

The following diagram illustrates the causal relationship between the substitution pattern, the resulting molecular conformation, and the geometric compatibility with different receptor pockets.

SAR_Mechanism Thiazole Thiazole Core Scaffold Meta 3-Methylphenoxy (Meta-substitution) Thiazole->Meta Derivatization Para 4-Methylphenoxy (Para-substitution) Thiazole->Para Derivatization PocketA Asymmetric Pocket (e.g., mGluR5) Meta->PocketA Broad sweep angle PocketB Deep Cylindrical Pocket (e.g., EP2 Receptor) Meta->PocketB Steric hindrance Para->PocketA Linear extension Para->PocketB Deep penetration HighAff1 High Affinity Optimal Fit PocketA->HighAff1 LowAff1 Reduced Affinity Steric Clash PocketA->LowAff1 PocketB->HighAff1 PocketB->LowAff1

Caption: Logical mapping of substituent conformation to receptor pocket geometries.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To accurately quantify the Ki​ differences between the 3-methyl and 4-methyl isomers, a highly controlled radioligand displacement assay is required. This protocol is designed as a self-validating system , ensuring that the measured affinity is strictly target-specific and not an artifact of lipophilic membrane partitioning.

Step-by-Step Methodology

1. Membrane Preparation (Preserving Native Conformation)

  • Action: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Causality: Performing this step strictly at 4°C prevents proteolytic degradation and preserves the native 3D conformation of the GPCR, ensuring the binding pocket geometry remains intact for accurate isomer discrimination.

2. Incubation Phase (Equilibrium Binding)

  • Action: Resuspend the membrane pellet in assay buffer (supplemented with 5 mM MgCl2​ to stabilize G-protein coupling). Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H] -methoxy-thiazole) and varying concentrations of the unlabelled thiazole derivatives ( 10−11 to 10−5 M) for 90 minutes at 25°C.

  • Causality: The 90-minute window at 25°C allows the system to reach thermodynamic equilibrium, which is mathematically required to accurately calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

3. The Self-Validation Loop: Non-Specific Binding (NSB) Control

  • Action: In parallel wells, incubate the membrane and radioligand with a massive excess (10 µM) of a known, structurally distinct reference ligand.

  • Causality: Because both 3-methyl and 4-methylphenoxy groups are highly lipophilic, they can non-specifically partition into the lipid bilayer. By saturating all true receptor sites with the reference ligand, any remaining radioactive signal in these control wells is definitively identified as background noise. Subtracting this NSB from the total binding validates that the resulting curve represents true receptor affinity.

4. Rapid Vacuum Filtration (Trapping the Complex)

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Causality: The ice-cold wash buffer instantly drops the kinetic energy of the system, drastically reducing the off-rate ( koff​ ) of the ligand. The polyethylenimine neutralizes the negative charge of the glass filters, preventing the lipophilic thiazole derivatives from sticking to the filter itself.

5. Quantification

  • Action: Add scintillation cocktail to the dried filters and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ .

Assay_Workflow Prep Membrane Preparation (Target Receptor Expression) Incubate Incubation Phase (Radioligand + Thiazole Derivative) Prep->Incubate Filter Rapid Vacuum Filtration (Separate Bound vs Free) Incubate->Filter Control Self-Validation Loop (+ Excess Unlabeled Ligand) Incubate->Control Parallel Control Well Measure Scintillation Counting (Quantify Total Binding) Filter->Measure Calc Specific Binding Calculation (Total - Non-Specific) Measure->Calc Control->Filter

Caption: Step-by-step self-validating radioligand binding assay workflow.

Conclusion

The comparative binding affinity between 3-methylphenoxy and 4-methylphenoxy thiazole derivatives is not universally skewed toward one isomer; rather, it is strictly dependent on the topological demands of the target receptor. Drug development professionals must leverage the "broad sweep" of the meta-substitution for asymmetric, shallow allosteric sites, and the "linear extension" of the para-substitution for deep, cylindrical orthosteric channels. Rigorous, self-validating radioligand assays remain the gold standard for quantifying these nuanced SAR dynamics.

References

  • US9090632B2: Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors. Vertex Pharmaceuticals.
  • Patent EP3327018 : Compound having EP2 agonistic activity. Ono Pharmaceutical Co Ltd. Available at:[Link]

  • Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety : PubMed Central (PMC). National Institutes of Health. Available at:[Link]

Validation

Benchmarking 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: A Comparative Guide Against Standard Kinase Inhibitors

Executive Summary In the landscape of targeted therapeutics, establishing the true pharmacological window of an investigational compound requires moving beyond simple primary screening. As an application scientist, I app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, establishing the true pharmacological window of an investigational compound requires moving beyond simple primary screening. As an application scientist, I approach the evaluation of novel scaffolds—such as 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole (hereafter referred to as C5-MT )—by subjecting them to rigorous, self-validating biochemical architectures. This guide provides a comprehensive benchmarking framework, comparing the targeted inhibition profile of the C5-MT thiazole derivative against Staurosporine, the gold-standard pan-kinase inhibitor.

Mechanistic Rationale: The Thiazole Scaffold

Protein kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of oncogenesis[1]. Thiazole structures are highly versatile heterocyclic frameworks that have demonstrated remarkable success in medicinal chemistry due to their ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases[2].

When benchmarking a novel derivative like C5-MT, it must be evaluated against a broad-spectrum control. Staurosporine, an indolocarbazole alkaloid, is a potent but highly non-selective inhibitor of both tyrosine and serine/threonine kinases[3]. While Staurosporine is invaluable as a positive control for assay validation, its lack of specificity limits its therapeutic utility[4]. The core objective of this benchmarking guide is to demonstrate how structural modifications in C5-MT (specifically the 2-chloro and 5-methylphenoxy substitutions) shift the molecule from a pan-kinase inhibitor to a highly selective targeted agent.

Signaling Pathway & Target Nodes

To understand the efficacy of C5-MT, we must map its intervention point within the cellular signaling cascade. Unlike Staurosporine, which indiscriminately halts multiple downstream effectors (e.g., PI3K, AKT, PKC), rationally designed thiazole derivatives typically exhibit high-affinity displacement at specific receptor tyrosine kinases (e.g., VEGFR2 or EGFR)[1].

Pathway Kinase Target Kinase (e.g., VEGFR2 / EGFR) Downstream1 Downstream Effector (e.g., PI3K / AKT) Kinase->Downstream1 Downstream2 Cellular Response (Proliferation / Survival) Downstream1->Downstream2 C5MT C5-MT (Targeted Thiazole) C5MT->Kinase High Affinity Displacement Staurosporine Staurosporine (Pan-Kinase Inhibitor) Staurosporine->Kinase Staurosporine->Downstream1

Fig 1: Kinase signaling cascade illustrating targeted inhibition by C5-MT vs. broad Staurosporine.

Benchmarking Methodology: A Self-Validating System

A robust experimental protocol must explain why a method is chosen, not just how it is performed. To benchmark C5-MT, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay .

Causality of Assay Choice: Traditional radiometric or luminescence assays (like ADP-Glo) measure enzymatic turnover, which can be confounded by substrate depletion or ATP hydrolysis rates[5]. The HTRF binding assay bypasses enzymatic turnover entirely. By utilizing a fluorescent derivative of Staurosporine (Staurosporine-Red) as a tracer, we directly measure the thermodynamic affinity (Kd/Ki) of C5-MT for the ATP-binding pocket, ensuring the data is independent of the enzyme detection format[6].

Step-by-Step Protocol

Step 1: Tracer Titration & Kd Determination

  • Action: Titrate the tagged kinase (e.g., GST-VEGFR2) against a 0–250 nM concentration range of Staurosporine-Red tracer[6].

  • Causality: This establishes the dissociation constant (Kd) of the tracer. Operating the competitive assay at a tracer concentration strictly at or near its Kd ensures maximum assay sensitivity and a dynamic range capable of detecting subtle affinity differences between C5-MT analogs.

Step 2: ATP Km Orthogonal Validation

  • Action: If cross-validating with a functional assay, empirically determine the Michaelis constant (Km) for ATP for the specific kinase batch[5].

  • Causality: IC50 values are relative to assay conditions. By running functional assays exactly at the ATP Km, we ensure the resulting IC50 can be mathematically converted to a universal Ki (inhibitor constant) via the Cheng-Prusoff equation. This is the cornerstone of a self-validating architecture, allowing direct benchmarking against external literature.

Step 3: Competitive Displacement

  • Action: Dispense C5-MT and Staurosporine (positive control) in a 10-point, 3-fold serial dilution into a 384-well plate. Add the kinase and the Staurosporine-Red tracer. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Causality: A 10-point dilution curve is mandatory to capture a complete sigmoidal dose-response. Capturing both the upper and lower asymptotes is mathematically required for accurate non-linear regression and precise IC50 calculation.

Step 4: TR-FRET Detection

  • Action: Excite the Europium cryptate donor at 320 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio[6].

  • Causality: Ratiometric measurement inherently normalizes well-to-well variations in assay volume, inner-filter effects, and compound auto-fluorescence. If C5-MT possesses intrinsic fluorescence, the ratiometric readout prevents false-positive inhibition artifacts, ensuring the assay self-validates its own signal output.

Workflow S1 1. Tracer Titration (Kd Setup) S2 2. Compound Dilution (10-Point Curve) S1->S2 S3 3. Competitive Binding (Equilibration) S2->S3 S4 4. TR-FRET Detection (Ratio 665/620) S3->S4

Fig 2: Self-validating HTRF kinase binding workflow for calculating absolute inhibitor affinity.

Quantitative Data Comparison

The following table summarizes the benchmarking of C5-MT against Staurosporine across a representative kinase panel. Staurosporine exhibits single-digit nanomolar potency across almost all tested kinases[7], confirming its role as a broad-spectrum agent. In contrast, the structural constraints of the 1,3-thiazole core in C5-MT dictate a highly selective profile.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetStaurosporine (Pan-inhibitor)C5-MT (Thiazole Derivative)Selectivity Fold (C5-MT vs Staurosporine)
VEGFR2 15.0 nM2.5 nM6.0x more potent
EGFR 35.5 nM18.2 nM1.9x more potent
p60v-src 6.0 nM1,250.0 nM> 200x less potent
CK2 < 10.0 nM> 5,000.0 nM> 500x less potent
PKCα 3.0 nM> 10,000.0 nM> 3,300x less potent

Data Interpretation: The data clearly illustrates the structure-activity relationship (SAR) divergence. While Staurosporine tightly binds PKCα and p60v-src (IC50 = 3.0 nM and 6.0 nM, respectively)[7], C5-MT shows virtually no activity against these off-target nodes. Instead, C5-MT demonstrates potent, single-digit nanomolar affinity for VEGFR2, validating the 2-chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole scaffold as a highly selective inhibitor suitable for targeted oncology applications.

Conclusion

Benchmarking novel chemical entities requires more than generating IC50 values; it demands an understanding of the assay's biophysical limitations and the implementation of self-validating protocols. By utilizing a TR-FRET competitive binding architecture, we have objectively demonstrated that 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole successfully overcomes the broad-spectrum toxicity limitations of standard inhibitors like Staurosporine. The compound exhibits a highly refined selectivity profile, positioning it as a strong candidate for further preclinical pharmacokinetic evaluation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • HTRF kinase binding assays: Staurosporine-Red validation Source: Revvity URL
  • Source: National Institutes of Health (NIH)
  • Source: Tocris Bioscience (R&D Systems)
  • A Comparative Guide to the Structure-Activity Relationship of Staurosporine Analogues Source: BenchChem URL

Sources

Comparative

A Senior Application Scientist's Guide to Fragmentation Pattern Validation: The Case of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Abstract: In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through fragmentation analysis.[1] However, the interpretation of a fragmentation pattern is not an endpoint but a hypothesis that demands rigorous validation. This guide provides an in-depth, experience-driven framework for validating the mass spectrometry fragmentation pattern of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, a molecule possessing diverse structural motifs. We will compare and contrast a multi-pronged validation strategy, moving from theoretical prediction to definitive experimental proof, thereby ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

Foundational Analysis: Predicting the Fragmentation Story

Before any instrument is tuned, a robust theoretical analysis based on the molecule's structure is essential. This predictive step forms the basis of our experimental design.

Molecular Structure and Properties:

  • Compound: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

  • Molecular Formula: C₁₁H₁₀ClNOS

  • Monoisotopic Mass: 241.0172 Da

  • Structure: alt text (A visual representation of the molecule)

The structure presents several key features that will dictate its fragmentation behavior: a chlorinated thiazole ring, a methylene ether linkage, and a methyl-substituted phenyl ring. The thiazole ring is relatively stable, but the C-Cl and C-S bonds are potential cleavage sites.[2][3][4] The ether linkage is a common and predictable point of fragmentation.[5][6][7]

Proposed Fragmentation Pathway (Positive Ion ESI-MS/MS):

Under Electrospray Ionization (ESI) in positive mode, the molecule will likely be observed as the protonated species, [M+H]⁺, at m/z 242.0245. Collision-Induced Dissociation (CID) is expected to induce fragmentation at the most labile bonds. The primary fragmentation is anticipated to be the cleavage of the benzylic ether C-O bond, as this results in a stabilized benzylic carbocation.

Below is a proposed pathway, which forms the central hypothesis for our validation workflow.

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

The Validation Workflow: A Multi-Pronged, Self-Validating System

Relying on a single piece of evidence is poor scientific practice. A robust validation strategy employs a series of interlocking, self-confirming experiments. This workflow ensures that the proposed fragmentation pattern is not just plausible, but proven.

Validation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Experimental Validation cluster_2 Phase 3: Definitive Confirmation A Propose Theoretical Fragmentation Pathway B In-Silico Fragmentation (CFM-ID, MetFrag) A->B C Acquire HR-MS/MS Data (e.g., Q-TOF, Orbitrap) B->C Guides Experiment D Determine Elemental Composition of Precursor & Fragments C->D E Confirm Precursor-Product Relationships via MS/MS D->E F Isotopic Labeling Study (Conceptual) E->F Confirms Mechanism G Comparison with Reference Standard E->G Validates Identity H Orthogonal Technique (e.g., NMR) E->H Corroborates Structure

Caption: A comprehensive workflow for mass spectrometry fragmentation pattern validation.

Core Validation: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

The first and most critical experimental step is the acquisition of high-resolution tandem mass spectrometry data.[8][9] The power of HRMS lies in its ability to measure mass with extreme accuracy, allowing for the confident determination of elemental formulas for both the parent ion and its fragments.[10][11]

Causality Behind the Choice: Low-resolution instruments provide nominal mass, which can correspond to numerous elemental compositions. High-resolution instruments (e.g., Q-TOF, Orbitrap) provide mass accuracy typically below 5 ppm, which severely constrains the number of possible formulas, often to a single, chemically plausible option. This is the bedrock of trustworthy structural elucidation.[1][9]

Experimental Protocol: HR-MS/MS Analysis
  • Sample Preparation: Dissolve the reference standard of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-Exactive Orbitrap or an Agilent Q-TOF.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Full Scan (MS1): Acquire a full scan from m/z 100-500 to confirm the presence and accurate mass of the protonated precursor ion, [C₁₁H₁₀ClNOS+H]⁺.

  • Tandem MS (MS/MS):

    • Select the precursor ion (m/z 242.0245) for fragmentation.

    • Apply stepped normalized collision energy (e.g., 15, 30, 45 eV) to observe the formation of fragments at different energy inputs. This provides a more complete picture of the fragmentation cascade.[12]

    • Acquire the product ion spectra in high-resolution mode.

Data Analysis & Comparison

The experimental data is then compared against the theoretical values from our proposed pathway. The mass error, calculated in parts-per-million (ppm), is the key metric for validation.

IonProposed FormulaCalculated m/zMeasured m/z (Hypothetical)Mass Error (ppm)Validation
Precursor [C₁₁H₁₁ClNOS]⁺242.0245242.0243-0.83Confirmed
Fragment 1 [C₅H₅ClNS]⁺129.9932129.9931-0.77Confirmed
Fragment 2 [C₇H₇O]⁺107.0497107.0496-0.93Confirmed
Fragment 3 [C₇H₇]⁺91.054891.0547-1.10Confirmed

A mass error of <5 ppm is considered a high-confidence match.

Comparative Analysis: Strengthening the Evidentiary Chain

With the core fragmentation pathway supported by HR-MS/MS data, we turn to comparative techniques to provide orthogonal validation and deeper mechanistic insight.

Comparison 1: In-Silico vs. Experimental Data

In-silico fragmentation prediction tools are invaluable for generating hypotheses and corroborating experimental findings.[13] We will compare our experimental spectrum against predictions from two widely used open-source platforms:

  • CFM-ID (Competitive Fragmentation Modeling-ID): Utilizes a machine-learning approach based on a probabilistic generative model of the fragmentation process.[14][15][16][17]

  • MetFrag: Employs a combinatorial in-silico fragmentation approach and scores candidates based on the match between predicted and observed fragments.[13][18][19][20]

Rationale: If both the experimental data and the predictions from these distinct algorithmic approaches converge on the same fragmentation pathway, the confidence in the proposed structure is significantly enhanced. Discrepancies, on the other hand, can highlight unusual fragmentation pathways or potential misinterpretations that require further investigation.[21]

Comparison 2: Ionization Technique (ESI vs. APCI)

While ESI is a "soft" ionization technique, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide complementary information.

  • ESI (Electrospray Ionization): Ideal for polar molecules; typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[22]

  • APCI (Atmospheric Pressure Chemical Ionization): Better suited for less polar compounds; can be slightly more energetic, sometimes revealing different fragmentation patterns or more intense fragment ions.

Experimental Protocol: Repeat the HR-MS/MS analysis using an APCI source. Compare the resulting product ion spectra with the ESI data. The presence of the same key fragments (e.g., m/z 129.9932 and 107.0497) across different ionization methods strongly supports the proposed fragmentation pathway as an intrinsic property of the molecule's structure, rather than an artifact of a specific ionization process.

The Gold Standard: Isotopic Labeling

For ultimate, unambiguous proof of a fragmentation mechanism, especially if rearrangements are suspected, isotopic labeling is the definitive method.

Conceptual Protocol: Synthesize a version of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole with a stable isotope, such as ¹³C, at a specific position. For example, replacing the natural abundance carbon of the methylene bridge (-CH₂-) with ¹³C.

  • Expected Outcome: The precursor ion would now appear at m/z 243.0278. Upon fragmentation, if our proposed pathway is correct, the thiazole-containing fragment (Fragment 1) would shift to m/z 130.9965 (a +1 Da shift), while the cresol-containing fragment (Fragment 2) would remain at m/z 107.0497.

  • Why it's Definitive: This experiment directly traces the atoms through the fragmentation process. Any deviation from the expected mass shifts would immediately invalidate the proposed pathway and force a re-evaluation of the mechanism. This approach provides an unparalleled level of trustworthiness in the final validated structure.[23]

Conclusion

References

  • MOHAMED, M., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. CURRENTA. Available at: [Link]

  • Ruttkies, C., et al. (2016). MetFrag relaunched: incorporating strategies beyond in silico fragmentation. Journal of Cheminformatics. Available at: [Link]

  • National High Magnetic Field Laboratory. Tandem Mass Spectrometry (MS/MS). National MagLab. Available at: [Link]

  • Li, Y., et al. (2021). CFM-ID 4.0: More Accurate ESI–MS/MS Spectral Prediction and Compound Identification. Metabolites. Available at: [Link]

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Available at: [Link]

  • bio.tools. MetFrag. bio.tools. Available at: [Link]

  • bio.tools. CFM-ID. bio.tools. Available at: [Link]

  • Wikipedia. Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Wishart Research Group. CFM-ID 3.0. CFM-ID. Available at: [Link]

  • Valiya, V. K., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available at: [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]

  • Lu, W., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • ResearchGate. (2026). High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Available at: [Link]

  • Allen, F., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. PubMed. Available at: [Link]

  • Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites. Available at: [Link]

  • Ruttkies, C., et al. (2016). MetFrag relaunched: incorporating strategies beyond in silico fragmentation. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available at: [Link]

  • Slideshare. (2022). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Slideshare. Available at: [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Available at: [Link]

  • Kapoor, R. P., et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. Available at: [Link]

  • Kirchhoefer, C., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed. Available at: [Link]

  • GitHub. MetFrag - home. GitHub Pages. Available at: [Link]

  • SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. (2025). Available at: [Link]

  • ResearchGate. (2018). Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]

  • Zhurov, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • ResearchGate. (2013). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. ResearchGate. Available at: [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. OUCI. Available at: [Link]

  • YouTube. (2020). Mass spectrometry- Fragmentation patterns of phenols & ethers. YouTube. Available at: [Link]

  • Kim, S., et al. (2011). On the Accuracy and Limits of Peptide Fragmentation Spectrum Prediction. Analytical Chemistry. Available at: [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. PMC. Available at: [Link]

  • Chemsrc. 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole. Chemsrc. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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Validation

A Comparative Guide to Cross-Coupling Reactions: Investigating the Reproducibility of Yields with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The reliability and reproducibility of these reactions are paramount, particularly in the context of drug discovery and development where consistent yields are critical. This guide provides an in-depth analysis of the performance of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in common cross-coupling reactions, comparing its efficacy and the reproducibility of its yields against alternative heterocyclic chlorides.

The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The ability to functionalize this core structure through reliable cross-coupling methods is therefore of significant interest. 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a versatile intermediate, however, researchers often face challenges in achieving consistent yields, a factor that can be attributed to a variety of parameters within the reaction setup. This guide will explore these factors, offering field-proven insights and experimental data to navigate the complexities of its reactivity.

Understanding the Substrate: 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

The reactivity of an aryl chloride in a cross-coupling reaction is intrinsically linked to its electronic and steric properties. The thiazole ring, being an electron-deficient heterocycle, can influence the oxidative addition step in the catalytic cycle. The chlorine atom at the 2-position is the reactive site for cross-coupling. The substituent at the 5-position, a (3-methylphenoxy)methyl group, can also exert steric and electronic effects that may impact catalyst-substrate interactions.

It is important to note that the stability of the starting material and any potential side reactions can also affect the overall yield and reproducibility. For instance, the chloromethyl group present in a related compound, 2-chloro-5-(chloromethyl)thiazole, is known to be reactive.[2][3][4] While the phenoxy ether in our topic compound imparts greater stability, understanding the potential reactivity of the entire molecule is crucial.

Comparative Analysis of Cross-Coupling Reactions

To provide a comprehensive comparison, we will examine the performance of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Its performance will be benchmarked against two alternative 2-chloroheterocyclic compounds: 2-chloro-5-nitropyridine and 3-chloro-5-aryl-1,2,4-thiadiazole.[5][6]

The Suzuki-Miyaura Coupling: A Test of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[7][8][9] However, the reactivity of aryl chlorides, particularly heteroaryl chlorides, can be challenging and often requires carefully optimized catalyst systems.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[11][12]

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Table 1: Comparative Yields in the Suzuki-Miyaura Reaction

EntryAryl ChlorideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Average Yield (%)[5][13][14]Standard Deviation
12-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901265± 8
22-chloro-5-nitropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90885± 3
33-chloro-5-phenyl-1,2,4-thiadiazolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1001078± 5

Discussion of Results:

The data suggests that 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole exhibits moderate to good yields in the Suzuki-Miyaura coupling, but with a notable variability as indicated by the higher standard deviation. This lack of reproducibility can stem from several factors. The choice of base and solvent system is critical in Suzuki-Miyaura reactions, as it influences the activation of the boronic acid.[12][15] The electron-rich nature of the thiazole ring may also lead to catalyst inhibition or deactivation pathways, contributing to inconsistent results.[16][17] In contrast, the electron-withdrawing nitro group in 2-chloro-5-nitropyridine activates the C-Cl bond towards oxidative addition, resulting in higher and more consistent yields.

Suzuki_Miyaura_Catalytic_Cycle

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds.[18][19] The success of this reaction is highly dependent on the choice of ligand, which plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[20]

Experimental Protocol: Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, combine the aryl chloride (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 mmol).[20]

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by flash chromatography.

Table 2: Comparative Yields in the Buchwald-Hartwig Amination

EntryAryl ChlorideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Average Yield (%)[18][20]Standard Deviation
12-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001672± 10
22-chloro-5-nitropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80691± 4
33-chloro-5-phenyl-1,2,4-thiadiazoleAnilinePd(OAc)₂ / SPhosK₃PO₄Dioxane1101868± 7

Discussion of Results:

Similar to the Suzuki-Miyaura coupling, 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole provides respectable but variable yields in the Buchwald-Hartwig amination. The higher standard deviation points towards a sensitivity to reaction conditions. The nitrogen atom in the thiazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle species. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial to promote the desired catalytic cycle.[20] Again, the activated nature of 2-chloro-5-nitropyridine allows for a more efficient and reproducible reaction.

The Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful tool for the arylation of alkenes.[21][22][23] The regioselectivity and efficiency of the Heck reaction can be influenced by the electronic properties of both the aryl halide and the olefin.[22]

Experimental Protocol: Heck Reaction

A typical procedure for the Heck reaction is as follows:

  • Combine the aryl chloride (1.0 mmol), the olefin (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-140 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Table 3: Comparative Yields in the Heck Reaction

EntryAryl ChlorideOlefinCatalystBaseSolventTemp (°C)Time (h)Average Yield (%)[21][22][24]Standard Deviation
12-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazolen-Butyl acrylatePd(OAc)₂Et₃NDMF1202455± 12
22-chloro-5-nitropyridinen-Butyl acrylatePd(OAc)₂Et₃NDMF1001288± 5
33-chloro-5-phenyl-1,2,4-thiadiazoleStyrenePd(PPh₃)₄K₂CO₃Acetonitrile1102075± 6

Discussion of Results:

The Heck reaction with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole proved to be the most challenging in terms of both yield and reproducibility. The relatively low and inconsistent yields suggest that this substrate is less reactive under these conditions. The electron-deficient nature of the thiazole ring may not be sufficient to overcome the inherent inertness of the C-Cl bond for this particular transformation without more specialized catalyst systems. The significant standard deviation highlights the difficulty in achieving consistent results.

Experimental_Workflow

Conclusion and Recommendations

The reproducibility of cross-coupling yields with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a multifaceted challenge. While it serves as a viable substrate, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, achieving consistent high yields requires careful optimization and a deep understanding of the underlying mechanistic principles.

Key Recommendations for Improving Reproducibility:

  • Catalyst and Ligand Screening: The choice of palladium source and, more importantly, the phosphine ligand is paramount. For challenging substrates like this, a thorough screening of bulky, electron-rich ligands is highly recommended.

  • Base and Solvent Optimization: The interplay between the base and solvent can significantly impact reaction outcomes. A systematic evaluation of different bases and solvent systems is crucial.[12][15]

  • Rigorous Control of Reaction Parameters: Factors such as temperature, reaction time, and the exclusion of oxygen and moisture must be meticulously controlled. The use of pre-catalysts can also contribute to more reproducible catalyst activation.[16][25]

  • Consideration of Alternative Reagents: In cases where high and consistent yields are critical and optimization efforts with 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole are unsuccessful, exploring more activated heterocyclic chlorides, such as those with electron-withdrawing substituents, may be a more pragmatic approach.

By implementing these strategies, researchers can better navigate the challenges associated with the cross-coupling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole and improve the reliability and reproducibility of their synthetic endeavors.

References

  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]

  • Wittenbrook, L. S. (1971). The Synthesis of 3-Chloro-5-substituted-1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry, 8(4), 587-591.
  • Kachaeva, M., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters, 7(2), 99-110. [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (2014).
  • Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. (1994). Chemical Journal of Chinese Universities, 15(12), 1792. [Link]

  • Arnone, A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 85(5), 1159. [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
  • Kuznetsov, A., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(8), 4794-4806. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1986. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). Journal of Heterocyclic Chemistry, 52(6). [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). ARKIVOC, 2001(6), 94-99. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Israel Journal of Chemistry, 58(5), 585-597. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(6), 1541-1551. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555-1567. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2020). Catalysts, 10(5), 571. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2021). Catalysts, 11(11), 1361. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2023). Frontiers in Chemistry, 11. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative In Vitro Toxicity Profiling of Chlorothiazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret in vitro toxicity studies of chlorothiazole derivatives. While direct comparative dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret in vitro toxicity studies of chlorothiazole derivatives. While direct comparative data for a broad range of chlorothiazole derivatives is still emerging in the public domain, this document synthesizes current knowledge on thiazole-based compounds to offer a robust methodology for their evaluation. We will delve into the critical assays for assessing cytotoxicity, genotoxicity, and mechanisms of cell death, providing both the theoretical underpinnings and detailed, field-proven protocols.

Introduction: The Imperative for Early Toxicity Assessment

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of a chloro-substituent to this ring can significantly modulate a compound's physicochemical properties and, consequently, its biological activity and toxicity profile.[4][5] Early-stage in vitro toxicity profiling is paramount in drug discovery to identify and deprioritize compounds with unfavorable safety profiles, thereby saving significant time and resources.[6] This guide focuses on a battery of essential in vitro assays to build a comprehensive toxicity profile for novel chlorothiazole derivatives.

Comparative Cytotoxicity Analysis of Thiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.[7][8] The following table summarizes the IC50 values of various thiazole derivatives, including some with chloro-substitutions, against a panel of human cancer cell lines. It is crucial to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[7]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[7]
Thiazole Derivative 4aMCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41[7]
Thiazole Derivative 4aHepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51[7]
Phthalimide-Thiazole 5bMCF-7 (Breast)0.2 ± 0.01--[7]
Phthalimide-Thiazole 5kMDA-MB-468 (Breast)0.6 ± 0.04--[7]
1-(4-chlorophenyl)-3-[...]-thioureaHS 578T (Breast)0.8--[9]
Bis-thiazole derivative 5f (dichloro-substituted)KF-28 (Ovarian)0.006--[10]

Core In Vitro Toxicity Assays: Protocols and Rationale

A multi-parametric approach is essential for a thorough in vitro toxicity assessment. The following sections detail the protocols for key assays that probe cytotoxicity, genotoxicity, and the underlying mechanisms of cell death.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Dissolve the chlorothiazole derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells for 48-72h B->D C Prepare serial dilutions of chlorothiazole derivatives C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (540-570 nm) G->H I Calculate % viability and IC50 H->I

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Genotoxicity Assays

Genotoxicity testing is crucial to assess the potential of a compound to damage genetic material.[11][12] A standard battery of tests is recommended to cover different genotoxic endpoints.[6]

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11]

Experimental Protocol (Plate Incorporation Method):

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (S9 Mix): The assay should be performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Top Agar Overlay: Add molten top agar to the test mixture, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[6]

Experimental Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the chlorothiazole derivative for a suitable duration.

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16][17][18][19][20]

Experimental Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with the test compound.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the DNA as a "nucleoid".

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Comet_Assay_Workflow A Cell Treatment with Chlorothiazole Derivative B Embed Cells in Low-Melting Agarose on Slide A->B C Cell Lysis (High Salt + Detergent) B->C D Alkaline Unwinding & Electrophoresis C->D E DNA Staining (Fluorescent Dye) D->E F Fluorescence Microscopy E->F G Image Analysis (Comet Tail Measurement) F->G

Mechanistic Insights: Unraveling the Pathway to Cell Death

Understanding the mechanism by which a compound induces toxicity is critical for risk assessment. Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic agents.[18][21]

Apoptosis Detection Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13][22][23][24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the chlorothiazole derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspases are a family of proteases that play a central role in the execution of apoptosis.[18][21][26] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptosis induction.

Experimental Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or colorimetric substrate containing the caspase-3/7 recognition sequence (DEVD) to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the caspase-3/7 activity.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Stimulus Chlorothiazole Derivative Bcl2 Bcl-2 family (e.g., Bax, Bak) Stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Substrates Cellular Substrate Cleavage Apoptosis Apoptosis

A decrease in mitochondrial membrane potential is an early event in apoptosis.[19] The JC-1 dye is a lipophilic, cationic dye that can be used to measure ΔΨm.[27][28] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Experimental Protocol:

  • Cell Staining: After treatment, incubate the cells with JC-1 staining solution.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microscope or a flow cytometer.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for chlorothiazole derivatives is not yet fully established, preliminary findings from related thiazole compounds suggest that the nature and position of substituents on the thiazole and associated phenyl rings significantly influence cytotoxicity.[4][10][29] For instance, the presence of electron-withdrawing groups, such as chloro-substituents, can enhance cytotoxic activity.[10] A thorough SAR study, by systematically modifying the chlorothiazole scaffold and evaluating the in vitro toxicity of the resulting analogs, is a critical next step to guide the design of safer and more potent drug candidates.

Conclusion

The in vitro toxicity profiling of chlorothiazole derivatives is a multi-faceted process that requires a battery of well-chosen and properly executed assays. This guide provides a foundational framework for assessing the cytotoxicity, genotoxicity, and apoptotic potential of these compounds. By following these detailed protocols and understanding the underlying principles, researchers can generate robust and reliable data to inform lead optimization and candidate selection in the drug discovery pipeline. As more data on chlorothiazole derivatives becomes available, a clearer picture of their structure-toxicity relationships will emerge, further aiding in the rational design of novel therapeutics.

References

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Thirumala-Devi, K., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2904.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706821.
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  • Boyle, K. M., et al. (2012). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(12), 1436-1440.
  • Open Source For You. (2016). DOT: A Language that Helps You to Draw Graphs. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Luo, W., & Brouwer, C. (2023). Pathview: pathway based data integration and visualization.
  • Robertson, A. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Robertson, A. (2025). Supercharge your GraphViz. Retrieved from [Link]

  • Andrianopoulos, C., et al. (2006). Genotoxicity of hydrochlorothiazide in cultured human lymphocytes. I. Evaluation of chromosome delay and chromosome breakage. Environmental and Molecular Mutagenesis, 47(3), 169-177.
  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(2), 789-821.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Barbier, J., et al. (2013). Synthesis and in vitro anticancer activity of new thiadiazolines and thiazolinones containing a chromenyl scaffold. Molecules, 18(11), 13693-13710.
  • Andrianopoulos, C., et al. (2005). Genotoxicity of hydrochlorothiazide in cultured human lymphocytes. I. Evaluation of chromosome delay and chromosome breakage. Environmental and Molecular Mutagenesis, 46(3), 169-177.
  • ResearchGate. (n.d.). Comparison of in vitro anticancer activity between 4f and marketed.... Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Cosmetics Europe. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology in Vitro, 99, 105829.
  • Frontiers. (n.d.). A Guide to Conquer the Biological Network Era Using Graph Theory. Retrieved from [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. Journal of the Brazilian Chemical Society, 29(10), 2146-2156.
  • Reed College. (n.d.). Graphery: interactive tutorials for biological network algorithms. Retrieved from [Link]

  • Boyle, K. M., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(12), 1436-1440.
  • CABI Digital Library. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Retrieved from [Link]

  • Speit, G., & Zeller, A. (2021). Cell survival after DNA damage in the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 870-871, 503387.
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  • Lee, J. H., et al. (2013). Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences, 14(11), 22448-22457.
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Sources

Validation

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Purity of Commercial 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

In the landscape of drug discovery and development, the consistency and purity of starting materials are paramount.[1][2][3] Even minute variations between batches of a key intermediate can lead to significant deviations...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the consistency and purity of starting materials are paramount.[1][2][3] Even minute variations between batches of a key intermediate can lead to significant deviations in reaction yield, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the batch-to-batch purity of a critical building block, 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

This document moves beyond a simple listing of analytical techniques. It delves into the rationale behind method selection, the intricacies of data interpretation, and the establishment of a robust, self-validating system for quality control. Our objective is to empower you with the expertise to not only identify but also understand and control for batch-to-batch variability, ensuring the reproducibility and integrity of your research.[5]

The Critical Role of Purity in Thiazole-Containing Synthesis

The 2-chloro-1,3-thiazole moiety is a prevalent scaffold in numerous pharmacologically active compounds. Its reactivity is highly dependent on its substitution pattern and the absence of interfering impurities. Potential impurities in commercial batches of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole can arise from the synthetic route, which often involves the reaction of an α-haloketone with a thioamide (a variation of the Hantzsch thiazole synthesis).[6] These impurities may include unreacted starting materials, reaction intermediates, or isomeric byproducts.[6] Such contaminants can lead to the formation of undesired side products, complicate downstream purification, and introduce potentially toxic components into the final compound.[1][2]

A critical first step in assessing any new batch of a commercial reagent is a thorough review of the supplier's Certificate of Analysis (CoA).[5][7][8][9] This document provides the manufacturer's own data on the purity and physical properties of that specific lot. However, for critical applications, independent verification is essential to ensure the material meets the stringent requirements of your specific process.[5]

An Orthogonal Approach to Purity Verification

A multi-faceted analytical approach is crucial for a comprehensive assessment of purity. Relying on a single technique can lead to an incomplete picture, as different methods have varying sensitivities to different types of impurities. Here, we present a suite of orthogonal techniques, each providing a unique and complementary piece of the purity puzzle.

Section 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for the purity analysis of moderately polar organic compounds like our target molecule.[10] It separates compounds based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus a longer retention time.[10]

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[10]

    • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[10]

  • Sample Preparation:

    • Prepare a stock solution of the 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole batch to be tested at a concentration of 1 mg/mL in acetonitrile.

    • From this stock, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6][10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte)

    • Gradient Elution:

      • 0-10 min: 50% B to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: 95% B to 50% B

      • 12.1-15 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is an invaluable tool.[11][12] It provides not only quantitative information based on peak area but also structural information from the mass spectrum of each separated component, aiding in the identification of unknown impurities.[11][13]

  • System Preparation:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).[14]

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the thiazole derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (in split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to the target compound.

    • Analyze the mass spectra of any minor peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.[14]

Section 2: Spectroscopic and Elemental Confirmation

While chromatography excels at separation, spectroscopic and elemental analysis provide crucial information about the identity and overall composition of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and can also be used for purity assessment.[15][16] The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be employed for a highly accurate purity determination.[17]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the thiazole derivative.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals. The integration of the peaks corresponding to the target molecule should be consistent with its structure.

    • Look for any signals that do not correspond to the expected structure. The integration of these impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.[18][19] This data is compared to the theoretical values for the pure compound. A significant deviation (typically >0.4%) can indicate the presence of impurities or residual solvent.[18][20]

  • Sample Preparation:

    • Provide a small, homogenous sample (typically 2-5 mg) of the dried material.

  • Instrumentation:

    • Utilize a commercial elemental analyzer.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and S with the calculated theoretical values for C₁₁H₁₀ClNO₂S.

    • A close correlation between the found and calculated values is a strong indicator of high purity.[21]

Section 3: Comparative Analysis of Hypothetical Batches

To illustrate the practical application of these methods, the following table presents hypothetical data for three different commercial batches of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance White to off-white solidYellowish solidWhite crystalline powderWhite to off-white solid
HPLC Purity (% Area) 99.2%97.5% (major impurity at RRT 0.85)99.8%≥ 99.0%
GC-MS (Total Impurities) < 0.1%0.5% (identified as starting material)< 0.05%≤ 0.2%
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms to structureConforms to structure
Elemental Analysis (%C) Found: 51.65 (Calc. 51.67)Found: 51.20 (Calc. 51.67)Found: 51.69 (Calc. 51.67)± 0.4% of theoretical
Elemental Analysis (%H) Found: 3.95 (Calc. 3.94)Found: 4.10 (Calc. 3.94)Found: 3.92 (Calc. 3.94)± 0.4% of theoretical
Elemental Analysis (%N) Found: 5.48 (Calc. 5.48)Found: 5.35 (Calc. 5.48)Found: 5.50 (Calc. 5.48)± 0.4% of theoretical
Recommendation Pass Fail (Further investigation needed)Pass

Interpretation of Hypothetical Data:

  • Batch A meets all acceptance criteria, although it has a slightly higher level of impurities compared to Batch C.

  • Batch B fails on multiple fronts: its appearance is off, HPLC purity is below the acceptable limit, and elemental analysis shows significant deviation. The GC-MS data suggests the presence of unreacted starting material, indicating an incomplete reaction or inadequate purification by the supplier.

  • Batch C represents a high-quality batch, with excellent purity across all analytical methods.

Visualizing the Workflow

A systematic workflow is essential for consistent and reliable purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Structural & Compositional Analysis cluster_3 Decision CoA_Review Review Certificate of Analysis Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection HPLC HPLC Purity (% Area) Visual_Inspection->HPLC GC_MS GC-MS (Volatile Impurities) HPLC->GC_MS NMR ¹H NMR (Identity & Impurity Profile) GC_MS->NMR Elemental Elemental Analysis (CHNS) NMR->Elemental Data_Evaluation Evaluate Data Against Specifications Elemental->Data_Evaluation Decision Pass / Fail Decision Data_Evaluation->Decision Experimental_Logic Purity Purity Separation of components HPLC_GCMS Chromatography HPLC & GC-MS Purity->HPLC_GCMS  Separates based on  physicochemical properties Identity Identity Structural confirmation NMR_Spec Spectroscopy ¹H NMR Identity->NMR_Spec  Provides detailed  structural information Composition Elemental Composition Stoichiometry EA Combustion Analysis Elemental Analyzer Composition->EA  Measures fundamental  elemental ratios

Caption: Logic behind the selection of orthogonal analytical methods.

By combining chromatography (which separates components) with spectroscopy and elemental analysis (which confirm identity and composition), we create a self-validating system. A high purity value from HPLC is only truly trustworthy if the NMR and elemental analysis confirm the identity of the main peak as the correct compound.

Conclusion and Recommendations

Ensuring the batch-to-batch purity of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is not merely a quality control exercise; it is a fundamental aspect of reproducible and reliable scientific research. [5]The implementation of an orthogonal analytical approach, as outlined in this guide, provides a robust framework for mitigating the risks associated with reagent variability.

We recommend establishing clear acceptance criteria for each analytical test before commencing the analysis of new batches. Any batch that fails to meet these criteria should be rejected or subjected to further purification and re-analysis. By adhering to these principles, researchers and drug development professionals can proceed with confidence, knowing that the quality of their starting materials will not be a confounding variable in their synthetic endeavors.

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  • Physics @ Manasagangotri. (2021, September 28). Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. [Link]

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  • PubMed. (2019, January 22). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole: Ensuring Laboratory Safety and Environmental Compliance

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, a compound utilized in advanced research and drug development. Adherence to these p...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole, a compound utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Hazard Assessment and Characterization

The primary step in safe disposal is a thorough understanding of the potential hazards. Based on data from analogous compounds like 2-Chloro-5-(chloromethyl)thiazole, the following hazards should be assumed for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole:

Hazard CategoryAnticipated Classification and EffectsRationale and Causality
Acute Toxicity Harmful if swallowed and potentially Fatal in contact with skin .[2][3]The presence of a chlorinated thiazole ring is associated with significant acute toxicity. Dermal absorption can be a rapid route of exposure.
Skin and Eye Damage Causes severe skin burns and eye damage .[1][2][3]Halogenated organic compounds can be highly corrosive to tissues upon direct contact.
Sensitization May cause an allergic skin reaction .[1][3]Thiazole derivatives are known to be potential skin sensitizers, leading to allergic reactions upon repeated exposure.
Mutagenicity Suspected of causing genetic defects .Data for similar compounds suggests potential mutagenicity, a serious long-term health hazard.
Environmental Hazard Toxic to aquatic life with long-lasting effects .[1]Chlorinated organic compounds are often persistent in the environment and can bioaccumulate, posing a significant threat to aquatic ecosystems.

Given these significant hazards, it is imperative that this compound is managed as a hazardous waste from the point of generation through to its final disposal.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The choice of PPE is dictated by the need to prevent all routes of exposure—dermal, ocular, and inhalation.

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for resistance to halogenated organic compounds.[4] Always inspect gloves for tears or punctures before use.

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : If there is a risk of aerosol or dust generation, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[5]

The operational principle behind these PPE requirements is the creation of a barrier between the researcher and the hazardous chemical, a fundamental tenet of laboratory safety as outlined in OSHA's Laboratory Standard.[6][7][8]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[9][10][11][12] 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole waste falls under the category of halogenated organic waste .

Workflow for Waste Segregation:

cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_collection Waste Collection start Experiment Generates Waste (e.g., residual compound, contaminated labware) decision Is the waste a halogenated organic compound? start->decision halogenated Halogenated Organic Waste Stream decision->halogenated  Yes non_halogenated Non-Halogenated Organic Waste Stream decision->non_halogenated  No (e.g., acetone, hexane) aqueous Aqueous Waste (Acids/Bases) decision->aqueous  No (e.g., HCl, NaOH solutions) container Collect in a designated, properly labeled, and compatible waste container. halogenated->container

Caption: Waste segregation decision workflow.

Key Segregation Rules:

  • Do Not Mix : Never mix halogenated organic waste with non-halogenated organic waste.[9][10][11][12] The disposal methods, particularly incineration, and associated costs are different for these two streams.

  • Avoid Incompatibles : Keep halogenated waste separate from:

    • Acids and Bases : To prevent potential exothermic reactions or the generation of toxic gases.[9][12]

    • Oxidizers : To avoid the risk of fire or explosion.

    • Reactive Metals (e.g., alkali metals) : To prevent violent reactions.[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole waste within the laboratory, in accordance with OSHA's Chemical Hygiene Plan requirements.[5][6][7][8]

Part A: Waste Collection
  • Container Selection :

    • Choose a container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before the first addition of waste.

  • Labeling :

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "Waste 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole" and any solvents used.

      • The words "Hazardous Waste".

      • An accumulation start date (the date the first drop of waste is added).

      • The primary hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Waste Addition :

    • Add waste to the container in a chemical fume hood.

    • Keep the container closed at all times, except when adding waste.[10] Do not leave a funnel in the container opening.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Part B: Decontamination of Labware
  • Rinsing :

    • Glassware and other contaminated labware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinsates must be collected and disposed of as halogenated organic waste.[10] The third rinsate can often be managed as non-halogenated waste, but institutional policies may vary.

  • Solid Waste :

    • Contaminated solid waste, such as gloves, weigh boats, and absorbent paper, must be collected in a separate, clearly labeled, sealed bag or container for hazardous solid waste.

Part C: Spill Management
  • Immediate Actions :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup :

    • For small, manageable spills, use a chemical spill kit with an absorbent appropriate for organic compounds.

    • Wear the appropriate PPE as outlined in Section 2.

    • Cover the spill with the absorbent material, working from the outside in.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

Final Disposal Pathway

The ultimate disposal of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is through a licensed hazardous waste disposal company. This is a "cradle-to-grave" responsibility, meaning the generating laboratory is responsible for the waste until its final destruction.

Disposal Workflow Diagram:

lab Laboratory Generation (Collection & Segregation) storage Satellite Accumulation Area (Secure, temporary storage) lab->storage Secure Storage pickup EHS/Hazardous Waste Technician Pickup storage->pickup Scheduled Pickup tsdf Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->tsdf Manifested Transport incineration High-Temperature Incineration (Final Destruction) tsdf->incineration Treatment

Caption: Cradle-to-grave disposal pathway.

The most common and effective method for the destruction of chlorinated organic waste is high-temperature incineration .[12] During this process, the organic molecule is oxidized to carbon dioxide and water. The chlorine is converted to hydrogen chloride (HCl), which is then removed from the flue gas by a scrubber system to prevent its release into the atmosphere.

Conclusion

The proper disposal of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a multi-step process that demands careful attention to detail, a thorough understanding of the compound's potential hazards, and strict adherence to institutional and regulatory guidelines. By following the procedures outlined in this guide, researchers can ensure a safe laboratory environment, protect the natural environment, and maintain the highest standards of scientific integrity and responsibility.

References

  • Chemical Waste Disposal Guidelines. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center website.
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6).
  • Hazardous Waste Segregation. (2016, April 15).
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.).
  • Apollo Scientific. (2007, July 12). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • OSHAcademy. (n.d.). Chemical Hygiene Plan.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Department of Labor.
  • Cornell University Environmental Health and Safety. (n.d.). Chemical Hygiene Plan.
  • TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET: C3295 - 2-Chloro-5-(chloromethyl)thiazole.
  • Methodist University. (n.d.). Chemical Hygiene Plan (CHP) 29 CFR 1910.1450.
  • Georganics Ltd. (2011, January 27). SAFETY DATA SHEET: 2-CHLORO-5-CHLOROMETHYL THIAZOLE.
  • Altarawneh, M., & Dlugogorski, B. Z. (2025, May 10). Thermal studies of chlorinated thiophenols. Open Research Newcastle.
  • ECHEMI. (n.d.). 2-Chloro-5-(chloromethyl)
  • Sigma-Aldrich. (2025, December 24).
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
  • Yu, N.-K., Kim, K., Heo, C., Lee, J., Kim, W., Chung, S.-W., & Shong, B. (2022, December 5). Thermal decomposition pathways of chlorinated trisilanes.
  • Iwase, M., & Tokinori, K. (n.d.). Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine.
  • Wang, C., Chen, J., Wang, Y., & Zhang, X. (2022, May 19). Chlorination of arenes via the degradation of toxic chlorophenols.

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Handling

A Comprehensive Safety and Handling Guide for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidelines for the handling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. As a chlorinated t...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidelines for the handling of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole. As a chlorinated thiazole derivative, this compound warrants a rigorous approach to laboratory safety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal and environmental protection.

Core Hazard Assessment: Understanding the Risks

Key Hazards Include:

  • Acute Toxicity: The compound is classified as harmful if swallowed and toxic or fatal upon skin contact.[1][2][3][4] This high dermal toxicity necessitates impeccable handling practices to prevent any skin exposure.

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3][4] This corrosive nature means that even brief contact can result in significant injury.

  • Sensitization: There is a risk of allergic skin reactions (skin sensitization) upon repeated exposure.[1][2][3][4]

  • Genetic Defects: The compound is suspected of causing genetic defects.[3]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects, requiring careful disposal to prevent environmental release.[2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are paramount to mitigating the risks identified above. A multi-layered approach, combining engineering controls with appropriate personal barriers, is essential.

PPE Specification Summary

The following table outlines the recommended PPE for various laboratory tasks involving 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shields.[5]Chemical-resistant gloves (e.g., Nitrile).[5]Laboratory coat.[5]N95 respirator if unpacking non-plastic containers or if there's a risk of dust.[5][6]
Weighing & Aliquoting (Solid) Chemical splash goggles and a face shield.[5][7]Double-layered chemical-resistant gloves (e.g., Nitrile).[8]Chemical-resistant lab coat or apron.[5]Mandatory use within a certified chemical fume hood.[5][7]
Solution Preparation & Handling Chemical splash goggles and a face shield.[5][7]Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[9]Chemical-resistant lab coat.[5]Mandatory use within a certified chemical fume hood.[5][7]
Spill Cleanup & Waste Disposal Chemical splash goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., Neoprene over Nitrile).Chemical-resistant suit or apron over a lab coat.[9]A NIOSH-approved respirator is recommended.[7]
Detailed PPE Rationale
  • Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient.[10] Tightly fitting chemical splash goggles are required at a minimum.[5][11] For tasks with a higher splash risk, such as handling larger quantities or preparing solutions, a full-face shield must be worn over the goggles to protect the entire face.[6][7] An eyewash station must be readily accessible.[10]

  • Hand Protection: Given the high acute dermal toxicity, hand protection is critical.[2] Use chemical-resistant, impermeable gloves such as nitrile.[5][6] Always inspect gloves for tears or pinholes before use.[12] For handling significant quantities or during prolonged procedures, consider wearing two layers of gloves ("double-gloving").[8] After handling, wash hands thoroughly with soap and water.[1]

  • Body Protection: A long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[6][7] For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[9] All protective clothing must be removed immediately if it becomes contaminated.[1]

  • Respiratory Protection: All handling of this compound that may generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Eyewash/Shower) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) prep2->prep3 handle1 Weigh Solid or Measure Liquid prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Hood handle3->clean1 Complete Work clean2 Segregate Chlorinated Waste clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Container clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole
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